K-Ras-IN-1
Description
The exact mass of the compound (2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione is 207.0718 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The Discovery and Synthesis of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent K-Ras G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its frequent mutation in various cancers. The discovery of Sotorasib (AMG 510) represents a landmark achievement in targeting a specific KRAS mutation, G12C, which is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on K-Ras inhibitors and targeted cancer therapies.
Introduction: Targeting the "Undruggable"
The Ras family of small GTPases, including K-Ras, N-Ras, and H-Ras, are critical signaling nodes that regulate cell proliferation, differentiation, and survival.[2] Mutations in RAS genes are found in approximately 30% of all human cancers, with K-Ras being the most frequently mutated isoform.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] Oncogenic mutations, such as the G12C mutation, impair the intrinsic GTP hydrolysis activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][3]
For decades, direct inhibition of K-Ras was deemed impossible due to the picomolar affinity of GTP for the protein's active site and the lack of well-defined binding pockets. The breakthrough in targeting K-Ras G12C came from the exploitation of the mutant cysteine residue at position 12. This led to the development of covalent inhibitors that could specifically and irreversibly bind to the mutant protein, locking it in an inactive state.[2][4]
Discovery of Sotorasib (AMG 510)
The discovery of Sotorasib was the culmination of a structure-based drug design and optimization effort. The initial strategy focused on identifying small molecules that could covalently bind to the cysteine-12 of K-Ras G12C. Screening of cysteine-reactive compound libraries led to the identification of a lead scaffold.[3] Subsequent optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties. A key finding was the identification of a cryptic groove in the switch II region of K-Ras G12C, which could be exploited to enhance binding affinity and selectivity.[1] This led to the design of molecules with a specific atropisomer that could optimally engage this pocket. Sotorasib emerged as a clinical candidate with potent and selective inhibition of K-Ras G12C.[2]
Synthesis of Sotorasib (AMG 510)
The synthesis of Sotorasib is a multi-step process involving the construction of the core heterocyclic structure followed by the introduction of the acrylamide warhead and other key functional groups. An improved and scalable synthesis has been developed to meet clinical and commercial demands.[5]
Experimental Protocol: Synthesis of Sotorasib
-
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core: The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is then reacted with oxalyl chloride and an aminopyridine to generate a urea via an isocyanate intermediate. The urea undergoes a base-mediated cyclization to form the fused pyrido[2,3-d]pyrimidin-2(1H)-one ring system.[6]
-
Step 2: Atropisomer Resolution: The resulting racemic dione is resolved using (+)-2,3-dibenzoyl-D-tartaric acid (DBTA) in 2-methyltetrahydrofuran to isolate the desired M-atropisomer.[7]
-
Step 3: Chlorination and Nucleophilic Aromatic Substitution: The dione is treated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative.[6]
-
Step 4: Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling reaction is performed with a boroxine intermediate to introduce the substituted phenyl ring.[6]
-
Step 5: Boc Deprotection and Acryloylation: The Boc protecting group is removed using trifluoroacetic acid (TFA), and the resulting amine is reacted with acryloyl chloride to install the covalent warhead, yielding Sotorasib.[5][6]
Mechanism of Action
Sotorasib is a covalent, irreversible inhibitor that selectively targets the G12C mutant of K-Ras.[1][2] It functions by forming a covalent bond with the thiol group of the cysteine residue at position 12.[2] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound conformation.[1][4] By trapping K-Ras G12C in this inactive state, Sotorasib prevents its interaction with downstream effector proteins, thereby inhibiting the activation of pro-proliferative signaling pathways.[2][3]
Biological Activity and Quantitative Data
Sotorasib has demonstrated potent and selective activity against K-Ras G12C mutant cancer cells in both preclinical and clinical studies.
Table 1: In Vitro Activity of Sotorasib
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) | Reference |
| NCI-H358 | Lung Adenocarcinoma | G12C | 0.006 | [8][9] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.009 | [8][9] |
| SW1573 | Lung Carcinoma | G12C | >10 | [10] |
| Non-K-Ras G12C cell lines | Various | Wild-type or other mutations | >7.5 | [8][9] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase II)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37.1% | [11][12] |
| Disease Control Rate (DCR) | 80.6% | [11][12] |
| Median Progression-Free Survival (PFS) | 6.8 months | [11][12] |
| Median Duration of Response (DoR) | 10.0 months | [12] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.
Protocol:
-
Seed tumor cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3000 cells per well and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of Sotorasib (e.g., 0 to 10 µM) for 72 hours.[10]
-
After the incubation period, equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK Inhibition
Objective: To assess the effect of Sotorasib on the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK.
Protocol:
-
Seed cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Sotorasib (e.g., 0.1 µM) for different time points (e.g., 4 and 24 hours).[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-ERK.
K-Ras Signaling Pathway and Sotorasib's Point of Intervention
The K-Ras signaling pathway is a complex network that plays a central role in cell growth and proliferation. Sotorasib intervenes at the very beginning of this cascade by directly inhibiting the mutated K-Ras G12C protein.
Conclusion
Sotorasib has emerged as a groundbreaking therapy for patients with K-Ras G12C-mutated cancers, validating the direct inhibition of this long-sought-after target. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. The detailed experimental protocols and pathway diagrams are intended to aid researchers in their efforts to develop the next generation of K-Ras inhibitors and to further unravel the complexities of Ras-driven cancers. While resistance to Sotorasib can emerge, ongoing research into combination therapies and the development of inhibitors targeting other K-Ras mutations hold promise for expanding the reach of targeted therapies for these challenging malignancies.
References
- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 11. targetedonc.com [targetedonc.com]
- 12. amgen.com [amgen.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of K-Ras-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure-activity relationship (SAR) for K-Ras-IN-1, a pioneering class of inhibitors targeting the notoriously challenging oncoprotein K-Ras. By directly binding to K-Ras, these compounds disrupt its interaction with the Son of Sevenless (Sos) protein, a critical guanine nucleotide exchange factor (GEF), thereby inhibiting the exchange of GDP for GTP and downstream oncogenic signaling. This document summarizes the key quantitative data, provides detailed experimental methodologies for seminal assays, and visualizes the underlying biological and experimental frameworks.
Core Structure-Activity Relationship of this compound Analogs
The discovery of this compound originated from a fragment-based screening approach utilizing nuclear magnetic resonance (NMR) to identify small molecules that bind to the GDP-bound state of K-Ras(G12D). The initial hits, including indole, phenol, and sulfonamide fragments, exhibited weak binding affinities. Structure-based design was then employed to improve the binding affinity and introduce functional activity in a Sos-catalyzed nucleotide exchange assay.
The foundational SAR data for this series is presented below. The modifications from the initial fragment hits to more elaborated analogs demonstrate a strategy focused on improving water solubility and occupying a hydrophobic pocket on the K-Ras surface.
| Compound ID | Structure | Modification from Fragment | Kd (mM) for K-Ras(G12D) | % Inhibition of Sos-catalyzed Nucleotide Exchange (at 1 mM) |
| 1 | Indole Fragment | Core Fragment | > 2 | Not active |
| 2 | Phenol Fragment | Core Fragment | ~ 2 | Not active |
| 3 | Sulfonamide Fragment | Core Fragment | ~ 1.3 | Not active |
| 4 | Solubilized Indole Analog | Addition of a carboxylic acid to the indole | 0.4 | 45% |
| 5 | Solubilized Phenol Analog | Addition of a carboxylic acid to the phenol | 0.3 | 50% |
| 6 | Solubilized Sulfonamide Analog | Addition of a carboxylic acid to the sulfonamide | 0.2 | 60% |
Signaling Pathway and Mechanism of Action
K-Ras is a small GTPase that functions as a molecular switch in crucial signaling pathways regulating cell growth, proliferation, and survival. In its active GTP-bound state, K-Ras engages with downstream effectors like RAF, PI3K, and RAL-GDS. The transition from the inactive GDP-bound state to the active state is facilitated by GEFs such as Sos. This compound and its analogs act by binding to a hydrophobic pocket on K-Ras, sterically hindering the interaction with Sos and thus preventing this activation step.
Experimental Protocols
The discovery and characterization of this compound relied on two key experimental methodologies: NMR-based fragment screening for hit identification and a Sos-catalyzed nucleotide exchange assay for functional characterization.
NMR-Based Fragment Screening
This technique is used to identify small molecules (fragments) that bind to a target protein by observing changes in the protein's NMR spectrum upon addition of the fragments.
Methodology:
-
Protein Preparation:
-
Express and purify uniformly ¹⁵N-labeled K-Ras (e.g., K-Ras(G12D) construct, residues 1-169) in E. coli grown in ¹⁵N-enriched minimal media.
-
Load the purified K-Ras with GDP by incubation with a molar excess of GDP.
-
Prepare a stock solution of the ¹⁵N-labeled K-Ras-GDP in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT) to a final concentration of approximately 50-100 µM.
-
-
Fragment Library Screening:
-
Prepare stock solutions of fragment compounds in a deuterated solvent (e.g., DMSO-d₆).
-
Screen the fragment library by adding small aliquots of individual fragments or mixtures of fragments to the ¹⁵N-labeled K-Ras-GDP solution.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.
-
-
Hit Identification and Validation:
-
Analyze the HSQC spectra for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate fragment binding.
-
For hits identified from mixtures, deconvolute the mixture by testing each individual fragment to identify the active binder.
-
Confirm the binding of validated hits and determine the dissociation constant (Kd) by titrating increasing concentrations of the fragment into the ¹⁵N-labeled K-Ras-GDP solution and monitoring the CSPs.
-
Sos-Catalyzed Nucleotide Exchange Assay
This fluorescence-based assay measures the ability of a compound to inhibit the Sos-mediated exchange of GDP for a fluorescently labeled GTP analog on K-Ras.
Methodology:
-
Reagent Preparation:
-
Purify recombinant K-Ras and the catalytic domain of Sos (Soscat).
-
Load K-Ras with GDP.
-
Prepare a fluorescent GTP analog (e.g., BODIPY-GTP).
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
-
Assay Procedure:
-
In a microplate, add K-Ras-GDP to the assay buffer.
-
Add the test compound (e.g., this compound analog) at the desired concentration and incubate for a short period.
-
Initiate the nucleotide exchange reaction by adding a mixture of Soscat and BODIPY-GTP.
-
Monitor the increase in fluorescence over time using a plate reader. The incorporation of BODIPY-GTP into K-Ras results in an increase in its fluorescence quantum yield.
-
-
Data Analysis:
-
Calculate the initial rate of the nucleotide exchange reaction for each compound concentration.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the compound to the control (DMSO vehicle).
-
For potent inhibitors, determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
An In-Depth Technical Guide on the K-Ras-IN-1 and SOS1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the small GTPase K-Ras and the Son of Sevenless homolog 1 (SOS1) guanine nucleotide exchange factor (GEF) is a critical node in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of this interaction, often through activating mutations in K-Ras, is a hallmark of many cancers. K-Ras-IN-1 is a small molecule inhibitor that disrupts the function of K-Ras, thereby impeding the SOS1-mediated nucleotide exchange and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the this compound and SOS1 interaction, including the underlying molecular mechanisms, quantitative data for related inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways. While specific quantitative binding data for this compound is not extensively available in public literature, this guide leverages data from well-characterized SOS1 inhibitors to provide a thorough understanding of the principles and methodologies in this area of research.
The K-Ras/SOS1 Interaction: A Key Signaling Nexus
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The transition from the inactive to the active state is catalyzed by GEFs, with SOS1 being a primary activator of K-Ras.[2][3] SOS1 facilitates the release of GDP from K-Ras, allowing GTP to bind and trigger a conformational change in K-Ras that enables it to interact with and activate downstream effector proteins.[3] These effectors, such as RAF kinases and PI3K, initiate signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for normal cellular function but are often hyperactivated in cancer.[4]
Mutations in K-Ras, particularly at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking it in a constitutively active state and leading to uncontrolled cell growth and proliferation.[5][6] Therefore, inhibiting the K-Ras/SOS1 interaction presents a compelling therapeutic strategy for cancers driven by mutant K-Ras.
Mechanism of Action of this compound and Other SOS1-Targeted Inhibitors
This compound is described as an inhibitor of K-Ras that functions by occupying the binding site of SOS1, thereby preventing the interaction between SOS1 and K-Ras and inhibiting the SOS1-catalyzed GDP to GTP exchange process. While detailed public data on this compound is limited, the general mechanism for inhibitors targeting this axis is to disrupt the protein-protein interaction between K-Ras and SOS1.[7][8] Some inhibitors bind directly to SOS1, preventing it from engaging with K-Ras, while others may bind to K-Ras itself, inducing a conformation that is not recognized by SOS1.[8]
Quantitative Data on K-Ras/SOS1 Interaction Inhibitors
While specific quantitative data for this compound is sparse in the reviewed literature, extensive data exists for other well-characterized inhibitors of the K-Ras/SOS1 interaction, such as BAY-293 and MRTX0902. This data is presented to illustrate the typical potencies and binding affinities observed for molecules targeting this interaction.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 | KD | 36 nM | [9] |
| BAY-293 | HTRF Interaction Assay | KRASG12C–SOS1cat | IC50 | 21 nM | [8][9] |
| MRTX0902 | HTRF Nucleotide Exchange Assay | SOS1-mediated GTP exchange on KRAS | IC50 | 15 nM | [10] |
| MRTX0902 | Binding Assay | SOS1 | Ki | 2.1 nM | [10] |
| MRTX0902 | HTRF Interaction Assay | SOS1:KRAS (wild-type) | IC50 | 13.8 nM | [10] |
| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12D | IC50 | 16.6 nM | [10] |
| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12V | IC50 | 24.1 nM | [10] |
| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12C | IC50 | 30.7 nM | [10] |
Table 1: Quantitative data for selected K-Ras/SOS1 interaction inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to characterize inhibitors of the K-Ras/SOS1 interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for K-Ras/SOS1 Interaction
HTRF assays are a common method to study protein-protein interactions in a high-throughput format.
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, the fluorophores are brought close enough for Förster Resonance Energy Transfer (FRET) to occur, generating a specific signal. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the signal.[3]
-
Materials:
-
Recombinant human K-Ras protein (e.g., GST-tagged)
-
Recombinant human SOS1 protein (e.g., His-tagged)
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Test compounds (e.g., this compound)
-
Microplates (e.g., 384-well, low volume, white)
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the microplate wells.
-
Add a pre-mixed solution of GST-K-Ras and anti-GST-donor antibody to the wells.
-
Add a pre-mixed solution of His-SOS1 and anti-His-acceptor antibody to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the compound concentration to determine the IC50 value.[10]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the chip surface, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass bound. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[11]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant K-Ras or SOS1 protein for immobilization (ligand)
-
Test compound or binding partner for injection (analyte)
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the ligand (e.g., SOS1) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., this compound) over the ligand-immobilized surface.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between analyte injections with a suitable regeneration solution (e.g., low pH buffer or high salt concentration) to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.[11]
-
-
Signaling Pathways and Visualizations
The interaction between K-Ras and SOS1 is a central event in a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the mechanism of inhibition.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BI-2852: A Pan-KRAS GDP-GTP Exchange and Effector Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][3] These mutations typically lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell growth. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of well-defined druggable pockets.[4]
This technical guide focuses on BI-2852 , a potent, cell-active, and reversible pan-KRAS inhibitor that represents a significant advancement in the field.[2][4] BI-2852 binds to a previously unexploited pocket between the switch I and switch II regions of both GDP- and GTP-bound K-Ras.[2][4] This unique mechanism of action allows BI-2852 to inhibit both the exchange of GDP for GTP, a crucial step in K-Ras activation, and the interaction of active K-Ras with its downstream effector proteins.[2][4] This guide provides a comprehensive overview of the mechanism of action of BI-2852, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
K-Ras Signaling Pathway and Mechanism of BI-2852 Inhibition
K-Ras cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP and binding of GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras to hydrolyze GTP to GDP.[2][4] In its active state, K-Ras recruits and activates downstream effector proteins, including RAF kinases (e.g., CRAF) and phosphatidylinositol 3-kinase (PI3K), initiating signaling cascades that drive cell proliferation and survival.[1]
BI-2852 exerts its inhibitory effect by binding to a pocket located between the switch I and switch II regions of K-Ras.[2][4] This binding sterically hinders the interaction of K-Ras with both GEFs (SOS1) and effector proteins (CRAF, PI3Kα), effectively blocking both K-Ras activation and downstream signaling.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-2852, demonstrating its binding affinity, inhibitory potency against protein-protein interactions, and cellular activity.
Table 1: Binding Affinity of BI-2852 to K-Ras
| K-Ras Mutant | Nucleotide State | Method | KD (nM) | Reference |
| K-RasG12D | GTPγS | ITC | 740 | [1] |
| K-RasG12D | GppNHp | ITC | 720 | [5] |
| K-RasG12D | GDP | ITC | 2000 | [6] |
| K-Raswt | GTPγS | ITC | 7500 | [6] |
| K-Raswt | GDP | ITC | 1100 | [6] |
ITC: Isothermal Titration Calorimetry
Table 2: Inhibition of K-Ras Protein-Protein Interactions by BI-2852
| Interaction | K-Ras Mutant | Method | IC50 (nM) | Reference |
| K-Ras::SOS1 | K-RasG12D (GTP) | AlphaScreen | 490 | [1] |
| K-Ras::SOS1 | K-RasG12D (GDP) | AlphaScreen | 260 | [6] |
| K-Ras::CRAF | K-RasG12D (GTP) | AlphaScreen | 770 | [1] |
| K-Ras::PI3Kα | K-RasG12D (GTP) | AlphaScreen | 500 | [1] |
AlphaScreen is a bead-based immunoassay technology.
Table 3: Cellular Activity of BI-2852
| Cell Line | K-Ras Mutation | Assay | Endpoint | EC50 (µM) | Reference |
| NCI-H358 | K-RasG12C | Western Blot | pERK Inhibition (2h) | 5.8 | [1][6] |
| NCI-H358 | K-RasG12C | Soft Agar Assay | Antiproliferative Effect | 6.7 | [7] |
pERK: Phosphorylated Extracellular signal-regulated kinase
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and serve as a guide for the characterization of K-Ras inhibitors like BI-2852.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the dissociation constant (KD) of an inhibitor to K-Ras.
Materials:
-
Purified K-Ras protein (wild-type or mutant) loaded with GDP or a non-hydrolyzable GTP analog (e.g., GTPγS, GppNHp).
-
BI-2852 compound.
-
ITC Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Isothermal Titration Calorimeter.
Procedure:
-
Preparation:
-
Thoroughly dialyze the K-Ras protein against the ITC buffer to ensure buffer matching.
-
Dissolve BI-2852 in the same ITC buffer. Degas both solutions.
-
-
Loading the Calorimeter:
-
Load the K-Ras solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the BI-2852 solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the BI-2852 solution into the K-Ras solution at a constant temperature (e.g., 25°C).
-
Allow the system to equilibrate between injections and record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
AlphaScreen Assay for Inhibition of K-Ras::SOS1 Interaction
This high-throughput assay measures the ability of an inhibitor to disrupt the interaction between K-Ras and SOS1.
Materials:
-
Purified GST-tagged K-Ras (GDP or GTP-loaded).
-
Purified His-tagged SOS1 catalytic domain.
-
BI-2852 compound.
-
AlphaScreen Glutathione Donor Beads.
-
AlphaScreen Nickel Chelate (Ni-NTA) Acceptor Beads.
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA).
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of BI-2852 in assay buffer.
-
Prepare a mixture of GST-K-Ras and His-SOS1 in assay buffer.
-
-
Assay Plate Setup:
-
Add the BI-2852 dilutions to the wells of the 384-well plate.
-
Add the GST-K-Ras/His-SOS1 mixture to all wells.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Bead Addition:
-
Prepare a mixture of Glutathione Donor beads and Ni-NTA Acceptor beads in assay buffer.
-
Add the bead mixture to all wells.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60-120 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of the K-Ras::SOS1 interaction.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Cellular pERK Inhibition
This assay assesses the functional consequence of K-Ras inhibition in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
K-Ras mutant cancer cell line (e.g., NCI-H358).
-
Cell culture medium and supplements.
-
BI-2852 compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of BI-2852 for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50.
-
Conclusion
BI-2852 represents a significant breakthrough in the direct targeting of K-Ras. Its novel mechanism of action, involving the inhibition of both GDP-GTP exchange and effector protein interactions, provides a powerful strategy for shutting down oncogenic K-Ras signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery, facilitating the further investigation and development of pan-KRAS inhibitors. The availability of well-characterized tool compounds like BI-2852 is crucial for advancing our understanding of K-Ras biology and for the ultimate goal of developing effective therapies for K-Ras-driven cancers.
References
Investigating K-Ras-IN-1 for Novel Cancer Therapeutic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (K-Ras) oncogene is one of the most frequently mutated genes in human cancers, historically representing an "undruggable" target. The discovery of a covalent binding pocket in the Switch-II region of the K-Ras G12C mutant has led to the development of targeted inhibitors, heralding a new era in precision oncology. This technical guide focuses on K-Ras-IN-1, a representative covalent inhibitor of K-Ras G12C, and explores its potential application in novel cancer types. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to K-Ras and the G12C Mutation
K-Ras is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] In its active state, K-Ras is bound to guanosine triphosphate (GTP), while in its inactive state, it is bound to guanosine diphosphate (GDP).[2] Mutations in the KRAS gene, particularly at codon 12, can lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3] The G12C mutation, where glycine is substituted by cysteine at position 12, is prevalent in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4]
This compound: Mechanism of Action
This compound is a highly selective, covalent inhibitor of the K-Ras G12C mutant protein. Its mechanism of action is predicated on the presence of the mutant cysteine residue, which serves as a nucleophilic target for the inhibitor's electrophilic warhead. This compound irreversibly binds to this cysteine, locking the K-Ras G12C protein in its inactive, GDP-bound conformation.[5] This prevents the exchange of GDP for GTP, thereby abrogating downstream signaling through critical oncogenic pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[6] By halting these aberrant signals, this compound effectively inhibits tumor cell proliferation and survival.[6]
Quantitative Data Presentation
The efficacy of K-Ras G12C inhibitors has been demonstrated across a range of cancer cell lines and in clinical trials. The following tables summarize key quantitative data for representative K-Ras G12C inhibitors, Sotorasib and Adagrasib, which serve as a proxy for the expected performance of this compound.
Table 1: In Vitro Cell Viability (IC50 Values) of K-Ras G12C Inhibitors
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | 0.006 - 0.0818[7] | 10 - 973[8][9] |
| MIA PaCa-2 | Pancreatic Cancer | 0.009[7] | 10 - 973[8][9] |
| NCI-H23 | NSCLC | 0.6904[7] | - |
| SW1573 | NSCLC | - | 10 - 973[8] |
| H2122 | NSCLC | - | 10 - 973[8] |
| H2030 | NSCLC | - | 10 - 973[8] |
| KYSE-410 | Esophageal Cancer | 5.46[10] | 10 - 973[8] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37% - 41% | [11] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months | [11][12] |
| Median Overall Survival (OS) | 10.6 - 12.5 months | [11][12] |
| Disease Control Rate (DCR) | 71% | [13] |
Table 3: Clinical Efficacy of Adagrasib in NSCLC (KRYSTAL-1 Trial)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 42.9% - 43% | [14][15] |
| Median Progression-Free Survival (PFS) | 6.5 - 6.9 months | [14][15] |
| Median Overall Survival (OS) | 12.6 - 14.1 months | [14][15][16] |
| Duration of Response (DOR) | 8.5 - 12.4 months | [14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Materials: K-Ras G12C mutant and wild-type cancer cell lines, appropriate cell culture medium, 96-well plates, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.[17]
-
Western Blot Analysis of MAPK Pathway Inhibition
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling cascade.
-
Materials: K-Ras G12C mutant cancer cells, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19]
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
K-Ras Activation Assay (GTP-Bound Pulldown)
This assay measures the levels of active, GTP-bound K-Ras in cells following treatment with this compound.
-
Materials: K-Ras G12C mutant cancer cells, this compound, lysis buffer, Raf-1 RBD (Ras Binding Domain) agarose beads, wash buffer, sample buffer.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the lysates with Raf-1 RBD agarose beads for 1 hour at 4°C to pull down GTP-bound K-Ras.[20]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in sample buffer.
-
Analyze the eluted proteins by western blotting using a K-Ras specific antibody.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.
-
Materials: K-Ras G12C mutant cancer cells, this compound, PBS, lysis buffer.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[6]
-
Analyze the amount of soluble K-Ras G12C in each sample by western blotting.
-
A shift in the melting curve of K-Ras G12C in the presence of this compound indicates target engagement.[21]
-
Investigating this compound in Novel Cancer Types
The application of this compound can be extended to any cancer type harboring the K-Ras G12C mutation. The prevalence of this mutation varies across different malignancies. While NSCLC and colorectal cancer are the most common, K-Ras G12C mutations are also found, albeit at lower frequencies, in pancreatic, endometrial, and ovarian cancers.[15] The experimental protocols outlined in this guide can be directly applied to cell lines derived from these tumors to assess the potential efficacy of this compound. Furthermore, patient-derived xenograft (PDX) models of these less common K-Ras G12C-mutated cancers can be utilized for in vivo validation of this compound's anti-tumor activity.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers driven by the K-Ras G12C mutation. Its specific mechanism of action, leading to the inhibition of key oncogenic signaling pathways, has been validated through a variety of in vitro and in vivo studies of similar molecules. The detailed experimental protocols and quantitative data presented in this technical guide provide a robust framework for researchers and drug development professionals to investigate the potential of this compound in both established and novel cancer indications. The continued exploration of K-Ras inhibitors holds the potential to significantly improve outcomes for patients with these difficult-to-treat malignancies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. google.com [google.com]
- 4. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 15. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 16. Adagrasib shows durable clinical benefit in advanced KRAS-mutant NSCLC - ecancer [ecancer.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K-Ras-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras, a member of the Ras superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that drives oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, resulting in uncontrolled cell proliferation, survival, and differentiation.
K-Ras-IN-1 is a small molecule inhibitor that targets the interaction between K-Ras and SOS1. By occupying the binding site of SOS1 on K-Ras, this compound prevents the SOS1-mediated exchange of GDP for GTP, thereby locking K-Ras in its inactive state. This mechanism of action makes this compound a valuable tool for studying the biological consequences of K-Ras inhibition and a potential starting point for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay to measure the disruption of the K-Ras/SOS1 interaction and a cell-based assay to assess the inhibition of downstream K-Ras signaling.
K-Ras Signaling Pathway
The diagram below illustrates the central role of K-Ras in cellular signaling and the point of intervention for this compound.
Caption: K-Ras signaling pathway and the mechanism of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with other known inhibitors of the K-Ras/SOS1 interaction.
Table 1: Biochemical Data for this compound
| Compound | Target Interaction | Ligand | Affinity (Kd) | Assay Method | Reference |
| This compound | K-Ras/SOS1 | K-Ras(G12D)-GDP | 1.3 - 2 mM | Not Specified | [1] |
Table 2: Comparative Biochemical Data for K-Ras/SOS1 Interaction Inhibitors
| Compound | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Reference Compound For | Reference |
| BAY-293 | 21 | - | K-Ras/SOS1 Interaction | [2][3] |
| BI-3406 | 3.9 | 21 | K-Ras/SOS1 Interaction | [4] |
Note: The high Kd value for this compound suggests it is a relatively weak binder compared to other published K-Ras/SOS1 inhibitors.
Experimental Protocols
K-Ras/SOS1 Protein-Protein Interaction (PPI) Assay
This protocol is designed to measure the ability of this compound to disrupt the interaction between K-Ras and SOS1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: K-Ras/SOS1 PPI HTRF Assay
Caption: Workflow for the K-Ras/SOS1 PPI HTRF assay.
Materials:
-
Recombinant Human K-Ras protein (e.g., tagged with GST)
-
Recombinant Human SOS1 protein (catalytic domain, e.g., tagged with His)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
GTPγS (non-hydrolyzable GTP analog)
-
Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Due to the reported millimolar affinity, a high concentration range should be tested (e.g., 1 µM to 5 mM).
-
Assay Plate Preparation: Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Protein Preparation: Prepare a mix of tagged K-Ras and SOS1 proteins in assay buffer containing GTPγS. The final concentrations of the proteins should be optimized, but a starting point could be 10-50 nM for each.
-
Reaction Initiation: Add 8 µL of the protein mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection Reagent Preparation: Prepare a mixture of the donor and acceptor-labeled antibodies in detection buffer.
-
Detection: Add 10 µL of the detection reagent mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to 4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.
Cellular Assay: Inhibition of K-Ras Downstream Signaling (p-ERK Levels)
This protocol describes the use of Western blotting to measure the phosphorylation of ERK, a key downstream effector of the K-Ras pathway, in cancer cells treated with this compound. A decrease in p-ERK levels indicates inhibition of K-Ras signaling.
Experimental Workflow: p-ERK Western Blot Assay
Caption: Workflow for p-ERK Western blot analysis.
Materials:
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2, which has a G12C mutation)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture: Seed a KRAS mutant cell line (e.g., MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 5 mM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Image Acquisition: Acquire the image using a suitable imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. The K-Ras/SOS1 PPI assay allows for the direct measurement of the inhibitor's ability to disrupt this key interaction, while the cellular p-ERK assay provides a functional readout of K-Ras signaling inhibition. Given the limited publicly available data for this compound, the concentrations and conditions provided in these protocols should be considered as starting points, and empirical optimization will be necessary to achieve the most robust and reliable results. These assays are essential tools for researchers aiming to further elucidate the mechanism of K-Ras inhibition and for the development of more potent and selective K-Ras inhibitors.
References
- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of K-Ras-IN-1 on Cancer Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4][5] Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell division and tumor progression.[1][3]
K-Ras-IN-1 is a novel small molecule inhibitor designed to target and disrupt the function of the K-Ras protein. By interfering with K-Ras signaling, this compound aims to selectively inhibit the proliferation and viability of cancer cells harboring KRAS mutations. This application note provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
K-Ras Signaling Pathway and Inhibition
The diagram below illustrates the canonical K-Ras signaling pathway and the proposed mechanism of action for this compound. In its active state, K-Ras-GTP recruits and activates downstream effector proteins like RAF and PI3K, initiating signaling cascades that promote cell proliferation and survival.[4][5] this compound is designed to interfere with this process, leading to the downregulation of these pro-survival signals and ultimately inducing cell death in KRAS-dependent cancer cells.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical data on the effect of this compound on the viability of various cancer cell lines with different KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour incubation period with the compound.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | G12S | 0.5 |
| HCT116 | Colorectal Carcinoma | G13D | 1.2 |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 0.8 |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 50 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | > 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[6][7]
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the CellTiter-Glo® Buffer into the bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]
-
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After the 72-hour incubation with this compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of the reconstituted CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for cell viability assays.
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for evaluating the in vitro efficacy of K-Ras inhibitors like this compound. These protocols can be adapted for high-throughput screening to identify and characterize novel compounds targeting the K-Ras signaling pathway, a critical step in the development of new cancer therapeutics.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for K-Ras-IN-1 Immunoprecipitation with KRAS Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and driving tumor proliferation and survival. K-Ras-IN-1 is a small molecule inhibitor that targets the KRAS protein. Understanding the interaction between this compound and the KRAS protein is crucial for the development of novel cancer therapeutics. Immunoprecipitation is a powerful technique to isolate and study this interaction. These application notes provide a detailed protocol for the immunoprecipitation of the KRAS protein using this compound, enabling researchers to investigate the binding and downstream effects of this inhibitor.
This compound: Mechanism of Action
This compound functions as an inhibitor of KRAS by binding to a hydrophobic pocket on the protein.[][2] This binding site is reportedly occupied by Tyr-71 in the apo-Ras crystal structure.[][3] By occupying this pocket, this compound is thought to interfere with the interaction between KRAS and Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF). This interference inhibits the SOS-catalyzed exchange of GDP for GTP, a critical step in KRAS activation.[3]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | KRAS Variant(s) | Notes |
| Binding Affinity (Kd) | 1.3-2 mM | K-Ras (G12D)-GDP | This indicates a relatively low binding affinity. |
| Molecular Formula | C11H13NOS | N/A | |
| Molecular Weight | 207.29 g/mol | N/A | |
| CAS Number | 84783-01-7 | N/A | |
| Solubility | ≥ 28 mg/mL in DMSO | N/A |
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of this compound.
Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Immunoprecipitation of KRAS with this compound
This protocol describes the immunoprecipitation of endogenous or overexpressed KRAS from cell lysates to study its interaction with this compound.
Materials:
-
Cells expressing KRAS (e.g., cancer cell lines with KRAS mutations).
-
This compound (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-KRAS antibody (specific to the isoform of interest).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer).
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Antibodies for Western blotting (e.g., anti-KRAS, anti-pan-RAS).
Experimental Workflow Diagram:
Caption: Experimental workflow for KRAS immunoprecipitation.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate time (e.g., 2-4 hours). Note: The optimal concentration and time should be determined empirically, starting with a range from 10-100 µM based on the inhibitor's properties.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the anti-KRAS antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in Laemmli buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the appropriate primary and secondary antibodies for Western blot analysis to detect KRAS.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound treatment and the expected outcome in a co-immunoprecipitation experiment designed to detect KRAS-effector protein interactions.
Caption: Logical flow of this compound's effect on KRAS-effector interaction.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for K-Ras Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras is a frequently mutated oncogene in various cancers, making it a critical target for cancer therapy. The development of small molecule inhibitors targeting specific K-Ras mutations, such as G12C, has shown promising results in preclinical and clinical settings. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of K-Ras inhibitors in mouse models, based on publicly available data for well-characterized compounds. While the specific inhibitor "K-Ras-IN-1" is not detailed in the provided literature, the following protocols for prominent K-Ras inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849) can serve as a robust starting point for designing and executing in vivo studies for novel K-Ras inhibitors.
Data Presentation
Table 1: In Vivo Dosage and Efficacy of K-Ras G12C Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Efficacy | Reference |
| Compound A | MiaPaCa2 Xenograft | Pancreatic Cancer | 1, 5, 30 mg/kg, once daily | Oral Gavage | Dose-dependent target engagement and downstream pathway modulation. | [1] |
| Compound A | Kras G12C GEMM | Lung Cancer | 30 mg/kg, daily | Oral Gavage | Marked reduction in tumor incidence and burden after 5 weeks. | [1] |
| Sotorasib (AMG-510) | Kras G12C GEMM | Lung Cancer | 100 mg/kg, daily | Oral Gavage | Comparable efficacy to Compound A in reducing tumor burden. | [1] |
| Adagrasib (MRTX849) | H358 Xenograft | Lung Cancer | 10, 30, 100 mg/kg, single dose | Oral Gavage | Dose-dependent modification of K-Ras G12C and pathway inhibition. | [2] |
| PRIMA-1 | SPC-p53-273H Transgenic | Lung Adenocarcinoma | 100 mg/kg, every other day for 2 weeks | Intraperitoneal Injection | 31% reduction in tumor diameter in tumors with wild-type K-ras. | [3] |
Table 2: Pharmacokinetic Parameters of Adagrasib (MRTX849) in Preclinical Models
| Species | Administration Route | Dose (mg/kg) | T½ (half-life) | Cmax (ng/mL) | Oral Bioavailability (%) | Reference |
| Mouse | Intravenous | 3 | 1.51 h | - | - | [4] |
| Mouse | Oral | 30 | 0 - 4.00 h | >1000 (at 6h) | 25.9 - 62.9 | [4] |
| Rat | Intravenous | 3 | 2.57 h | - | - | [4] |
| Rat | Oral | 30 | 0 - 4.00 h | 252 - 2410 | 25.9 - 62.9 | [4] |
| Dog | Intravenous | 3 | 7.56 h | - | - | [4] |
| Dog | Oral | 30 | 0 - 4.00 h | 252 - 2410 | 25.9 - 62.9 | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a K-Ras inhibitor in a subcutaneous xenograft model.
Materials:
-
K-Ras mutant cancer cell line (e.g., H358 or MiaPaCa2)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
K-Ras inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Dosing gavage needles
Methodology:
-
Cell Culture: Culture K-Ras mutant cancer cells in appropriate media until they reach the desired number for implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the K-Ras inhibitor formulation and vehicle control.
-
Administer the treatment (e.g., 30 mg/kg) and vehicle to their respective groups via oral gavage daily.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Pharmacodynamic Analysis: To assess target engagement, tumors can be collected at various time points after the final dose. The levels of phosphorylated ERK (pERK), a downstream effector of K-Ras signaling, can be quantified by immunohistochemistry (IHC) or western blotting.[1]
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a K-Ras inhibitor in mice.
Materials:
-
Healthy mice (e.g., CD-1 or C57BL/6)
-
K-Ras inhibitor
-
Vehicle for both oral and intravenous administration
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing:
-
Oral (PO): Administer a single dose of the K-Ras inhibitor (e.g., 30 mg/kg) by oral gavage.
-
Intravenous (IV): Administer a single dose of the K-Ras inhibitor (e.g., 3 mg/kg) via tail vein injection to determine bioavailability.
-
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the K-Ras inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Mandatory Visualization
Caption: K-Ras signaling pathway and the mechanism of action of K-Ras G12C inhibitors.
Caption: Experimental workflow for an in vivo efficacy study of a K-Ras inhibitor.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for K-Ras-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras is a pivotal signaling protein frequently mutated in various cancers, making it a prime target for therapeutic intervention. K-Ras-IN-1 is a small molecule inhibitor that targets the K-Ras protein. These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in animal models, a critical step in the preclinical drug development process. The following sections detail the necessary materials, formulation procedures, and experimental workflows for conducting efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (482.42 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility. Use freshly opened DMSO. |
Table 2: Suggested In Vivo Formulation for this compound (for poorly soluble compounds)
| Vehicle Component | Percentage | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300/PEG400 | 30-40% | Co-solvent and vehicle |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) or 5% Dextrose | 45-60% | Vehicle |
| Corn Oil | Varies | Alternative lipid-based vehicle |
Note: The optimal formulation should be determined empirically for this compound. The above are common starting points for compounds with low aqueous solubility.
Table 3: General Dosing Guidelines for Small Molecule Inhibitors in Mice
| Parameter | Recommendation |
| Route of Administration | Oral (PO), Intraperitoneal (IP), Intravenous (IV) |
| Dosage (Hypothetical) | 10-100 mg/kg (dose-finding studies are essential) |
| Dosing Frequency | Once or twice daily (dependent on PK data) |
| Dosing Volume (PO) | 5-10 mL/kg |
| Dosing Volume (IP) | 10-20 mL/kg |
| Dosing Volume (IV) | 5-10 mL/kg |
Disclaimer: Specific in vivo dosage for this compound is not publicly available. The above ranges are typical for initial in vivo efficacy studies of small molecule kinase inhibitors and should be established through dose-range-finding toxicity and MTD (Maximum Tolerated Dose) studies.
Signaling Pathway
The K-Ras protein is a central node in crucial signaling pathways that regulate cell proliferation, survival, and differentiation. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), K-Ras cycles from an inactive GDP-bound state to an active GTP-bound state. In its active form, K-Ras initiates downstream signaling through several effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to transcriptional changes that drive tumorigenesis.
Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for administration to animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 or PEG400, sterile
-
Tween 80, sterile
-
Sterile 0.9% saline or 5% dextrose
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution:
-
In a sterile conical tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Prepare the Vehicle:
-
In a separate sterile conical tube, prepare the co-solvent mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first mix the DMSO (from the stock solution), PEG300, and Tween 80.
-
Vortex the mixture until it is homogenous.
-
-
Final Formulation:
-
Slowly add the saline or dextrose solution to the co-solvent/drug mixture while vortexing.
-
Continue to vortex until a clear and homogenous solution is formed. If the final solution is a suspension, ensure it is uniformly dispersed before each administration.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
-
-
Vehicle Control:
-
Prepare a vehicle control formulation following the same procedure but without the this compound powder.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing human cancer xenografts with a K-Ras mutation.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
K-Ras mutant human cancer cell line (e.g., A549, HCT116)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
-
Dosing needles (oral gavage or appropriate gauge for injection)
-
This compound formulation and vehicle control
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration (e.g., 21-28 days).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the pharmacokinetic profile of this compound and its effect on the K-Ras signaling pathway in vivo.
Procedure:
-
Pharmacokinetics:
-
A separate cohort of tumor-bearing or non-tumor-bearing mice is used for PK analysis.
-
Administer a single dose of the this compound formulation.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamics:
-
At the end of the efficacy study or in a separate cohort, collect tumor tissues and relevant organs at specified time points after the final dose.
-
Prepare tumor lysates and perform Western blotting or other immunoassays to assess the levels of phosphorylated and total ERK, AKT, and other downstream effectors of the K-Ras pathway.
-
Correlate the changes in these biomarkers with the drug concentration in the plasma and tumor tissue to establish a PK/PD relationship.
-
Conclusion
The successful in vivo evaluation of this compound is a critical milestone in its development as a potential cancer therapeutic. The protocols outlined above provide a comprehensive framework for the formulation and preclinical testing of this inhibitor. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. Careful execution of these experiments will yield crucial data on the efficacy, safety, and mechanism of action of this compound, informing its potential for clinical translation.
Application Notes and Protocols for High-Throughput Screening with K-Ras-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in critical cellular signaling pathways.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[2][3] These mutations often lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and differentiation through downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[4][5][6][7]
The development of direct K-Ras inhibitors has been a long-standing challenge in oncology. However, recent breakthroughs, particularly with covalent inhibitors targeting specific mutants like K-Ras G12C, have renewed enthusiasm in this area.[8] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel K-Ras inhibitors. This document provides detailed application notes and protocols for the high-throughput screening of "K-Ras-IN-1," a hypothetical novel K-Ras inhibitor, utilizing established biochemical and cell-based assay formats.
K-Ras Signaling Pathway
The diagram below illustrates the central role of K-Ras in signal transduction. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs) like EGFR, K-Ras cycles from an inactive GDP-bound state to an active GTP-bound state.[4][5] This activation is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. In its active state, K-Ras binds to and activates downstream effector proteins, including RAF kinases and PI3K, thereby propagating signals that drive cell growth and survival.[4][6][9]
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize K-Ras inhibitors like this compound involves a multi-step process. It begins with a primary screen of a large compound library using a robust and cost-effective biochemical assay. Hits from the primary screen are then confirmed and further characterized in secondary and orthogonal assays, including both biochemical and cell-based formats, to determine potency, selectivity, and mechanism of action.
Data Presentation: Quantitative Summary for this compound
The following tables summarize hypothetical quantitative data for this compound, representative of data obtained from the protocols described below. For comparison, data for known K-Ras inhibitors are also included.
Table 1: Biochemical Assay Data
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | K-Ras G12D | TR-FRET Nucleotide Exchange | 15 | - |
| This compound | K-Ras G12D | SPR Direct Binding | - | 25 |
| MRTX1133 | K-Ras G12D | Nucleotide Exchange | 0.14 | - |
| MRTX1133 | K-Ras G12D | Biochemical Binding | - | <1 |
| AMG510 | K-Ras G12C | Nucleotide Exchange | 8.88 | - |
| MRTX849 | K-Ras G12C | Biochemical Binding | - | 9.59 |
Data for MRTX1133, AMG510, and MRTX849 are derived from published studies.[1]
Table 2: Cell-Based Assay Data
| Compound | Cell Line (K-Ras Mutant) | Assay Type | IC50 (nM) |
| This compound | PANC-1 (G12D) | HTRF p-ERK | 50 |
| This compound | MIA PaCa-2 (G12C) | CellTiter-Glo Viability (3D) | >1000 |
| This compound | PANC-1 (G12D) | CellTiter-Glo Viability (3D) | 150 |
| MRTX849 | MIA PaCa-2 (G12C) | Cell Viability (3D) | 10-1042 (range) |
Data for MRTX849 is derived from published studies.[10]
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on a mutant K-Ras protein, a key step in its activation. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of GTP-loaded K-Ras to a downstream effector protein domain (e.g., RAF1-RBD).
Materials:
-
GDP-loaded, His-tagged K-Ras G12D protein
-
GTP solution
-
SOS1 protein (catalytic domain)
-
GST-tagged RAF1 Ras-Binding Domain (RBD)
-
Terbium (Tb)-labeled anti-His antibody (donor)
-
Fluorescently-labeled anti-GST antibody (acceptor)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP
-
This compound and control compounds
-
384-well low-volume white plates
Protocol:
-
Compound Plating: Dispense 50 nL of this compound or control compounds in DMSO into the 384-well assay plate using an acoustic dispenser.
-
Protein-Nucleotide Mixture Preparation: Prepare a mixture of GDP-loaded K-Ras G12D (final concentration 10 nM) and SOS1 (final concentration 20 nM) in Assay Buffer.
-
Dispensing Protein-Nucleotide Mixture: Add 10 µL of the protein-nucleotide mixture to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Nucleotide Exchange: Add 5 µL of GTP solution (final concentration 10 µM) to each well to initiate the nucleotide exchange reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection Mixture Preparation: Prepare a detection mixture containing GST-RAF1-RBD (final concentration 20 nM), Tb-anti-His antibody (final concentration 1 nM), and fluorescently-labeled anti-GST antibody (final concentration 10 nM) in Assay Buffer.
-
Dispensing Detection Mixture: Add 5 µL of the detection mixture to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no GTP) controls. Fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay: HTRF Phospho-ERK (Thr202/Tyr204) Assay
This assay quantifies the phosphorylation of ERK, a key downstream effector of the K-Ras/MAPK pathway, in cancer cells treated with this compound. A decrease in phospho-ERK levels indicates inhibition of the K-Ras signaling cascade.
Materials:
-
PANC-1 (K-Ras G12D mutant) or other suitable cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds
-
Phospho-ERK (Thr202/Tyr204) HTRF assay kit (containing lysis buffer and HTRF-labeled antibodies)
-
384-well white, tissue culture-treated plates
Protocol:
-
Cell Seeding: Seed PANC-1 cells into a 384-well plate at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 5 µL of this compound or control compounds at various concentrations (prepared in serum-free medium) to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Cell Lysis: Add 5 µL of the HTRF kit's lysis buffer to each well.
-
Lysis Incubation: Incubate for 30 minutes at room temperature with gentle shaking.
-
Antibody Addition: Add 10 µL of the HTRF antibody mixture (anti-phospho-ERK-donor and anti-total-ERK-acceptor) to each well.
-
Final Incubation: Incubate for 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of ERK phosphorylation for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[4][9]
Cell-Based Assay: 3D Spheroid Cell Viability Assay
This assay assesses the effect of this compound on the viability of cancer cells grown in a 3D spheroid culture, which more closely mimics the in vivo tumor microenvironment.
Materials:
-
PANC-1 (K-Ras G12D mutant) or other suitable cancer cell line
-
Spheroid-promoting cell culture medium
-
This compound and control compounds
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
384-well ultra-low attachment, round-bottom plates
-
Luminometer-compatible plate reader
Protocol:
-
Spheroid Formation: Seed PANC-1 cells in a 384-well ultra-low attachment plate at 1,000 cells/well in 50 µL of spheroid-promoting medium. Centrifuge the plate at low speed to facilitate cell aggregation. Incubate for 3-4 days to allow spheroid formation.
-
Compound Addition: Add 50 µL of medium containing this compound or control compounds at 2x the final desired concentration.
-
Incubation: Incubate for 7 days at 37°C, 5% CO2.
-
Assay Reagent Equilibration: On the day of the assay, equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to vehicle-treated controls. Fit the data to a dose-response curve to determine the IC50 value.[10]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and characterization of novel K-Ras inhibitors, exemplified by the hypothetical compound this compound. By employing a combination of robust biochemical and physiologically relevant cell-based assays, researchers can effectively identify potent and selective inhibitors of K-Ras signaling, paving the way for the development of new cancer therapeutics. The structured approach, from primary screening to 3D cell-based validation, ensures a thorough evaluation of compound efficacy and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. huborganoids.nl [huborganoids.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
K-Ras-IN-1 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of K-Ras-IN-1, a key inhibitor in KRAS-related cancer research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution can be due to several factors. First, ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds. If the compound still does not dissolve, gentle warming of the solution up to 37°C and brief sonication can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
Q2: I observed precipitation after diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is recommended to perform serial dilutions in DMSO first to lower the concentration of this compound before adding it to your aqueous medium. When adding the DMSO stock to the aqueous solution, do so dropwise while gently vortexing the aqueous solution to ensure rapid mixing. Additionally, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity.[1][2]
Q3: My this compound solution appears cloudy or has formed particulates over time. What is the cause and how can I resolve it?
A3: Cloudiness or particulate formation upon storage can indicate several issues:
-
Precipitation: The storage temperature may be too low, causing the compound to fall out of solution. If stored at -20°C or -80°C, allow the stock solution to completely thaw and reach room temperature before use. Gentle vortexing can help redissolve any precipitate.
-
Degradation: While this compound is stable for extended periods when stored correctly, prolonged storage at room temperature or exposure to light can lead to degradation. It is best to prepare fresh working solutions from a frozen stock and use them on the same day.
-
Moisture Contamination: If the DMSO used for reconstitution was not anhydrous or the vial was not properly sealed, water absorption can lead to compound precipitation over time.
If you observe persistent cloudiness that cannot be resolved by warming and vortexing, it is recommended to prepare a fresh stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 28 mg/mL. For more detailed solubility information in different solvents, please refer to the data table below.
Q3: How should I store this compound as a solid and in solution?
A3:
-
Solid: Store the solid compound at -20°C for long-term storage.
-
Stock Solution: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[3]
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1][4] However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control (medium with the same concentration of DMSO) to assess any effects on cell viability and function.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 207.29 g/mol | |
| Solubility in DMSO | ≥ 28 mg/mL | [3][5] |
| Recommended Storage (Solid) | -20°C | [3] |
| Stock Solution Storage (-20°C) | Up to 1 month | [3] |
| Stock Solution Storage (-80°C) | Up to 1 year | [3] |
| Final DMSO Concentration in Assays | < 0.5% | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 207.29), add 482.4 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for short intervals.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): Perform any necessary serial dilutions of the stock solution in anhydrous DMSO to achieve intermediate concentrations. This helps to minimize precipitation when diluting into aqueous media.
-
Dilution into Aqueous Medium: Add the desired volume of the DMSO solution (stock or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration remains below 0.5%.
-
Application to Cells: Immediately apply the final working solution to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: The KRAS signaling pathway and the action of this compound.
References
K-Ras-IN-1 treatment duration for maximum effect
Welcome to the technical support center for K-Ras-IN-1 and related K-Ras inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to achieve maximum effect?
A1: The optimal treatment duration for a K-Ras inhibitor like this compound is cell-line dependent and should be determined empirically for each experimental system. For in vitro cell-based assays, a treatment duration of 72 hours is often used to assess effects on cell viability and signaling pathways. However, shorter time points (e.g., 1, 6, 24, 48 hours) are recommended to evaluate the immediate impact on downstream signaling, such as the phosphorylation of ERK (p-ERK).
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: A dose-response experiment is crucial to determine the optimal concentration. We recommend a starting range of 1 nM to 10 µM. A 72-hour incubation period is a standard starting point for assessing cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined and used to guide the selection of concentrations for subsequent experiments.
Q3: I am not observing a significant decrease in cell viability after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of response. Firstly, ensure that your cell line harbors a K-Ras mutation that is susceptible to the inhibitor. K-Ras inhibitors are often specific to certain mutations, such as G12C. Secondly, the treatment duration may be insufficient; consider extending the incubation period. Thirdly, the cells may have intrinsic or have developed acquired resistance to the inhibitor.[1][2]
Q4: My Western blot results for p-ERK are inconsistent after this compound treatment. What should I do?
A4: Inconsistent Western blot results can arise from several factors. Ensure that your cell lysates are prepared quickly on ice with phosphatase and protease inhibitors to preserve protein phosphorylation. Optimize your antibody concentrations and incubation times. It is also critical to include appropriate controls, such as a vehicle-treated control and a positive control cell line with a known response to K-Ras inhibition. For troubleshooting Western blots, issues can range from sample preparation and loading to antibody incubation and signal detection.[3]
Q5: What are the known mechanisms of resistance to K-Ras inhibitors?
A5: Resistance to K-Ras inhibitors can occur through on-target mechanisms, such as secondary mutations in the K-Ras protein that prevent drug binding, or through off-target mechanisms.[2][4][5] Off-target resistance often involves the reactivation of the MAPK pathway or activation of parallel signaling pathways like the PI3K-AKT pathway.[2]
Troubleshooting Guides
Problem 1: No or low inhibition of K-Ras downstream signaling (e.g., p-ERK).
| Possible Cause | Recommended Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition of downstream signaling. |
| Cell line is not dependent on the K-Ras pathway | Confirm the K-Ras mutation status of your cell line and its dependency on the K-Ras signaling pathway through literature search or baseline pathway activity assessment. |
| Issues with Western blot technique | Please refer to the Western Blot Troubleshooting Guide below. |
| Compound degradation | Ensure proper storage and handling of the K-Ras inhibitor to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Cell clumping | Ensure complete cell dissociation during subculturing and before seeding. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Inaccurate drug concentration | Perform serial dilutions carefully and prepare fresh drug solutions for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration and Concentration of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells with a K-Ras mutation of interest.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations (e.g., ranging from 2 nM to 20 µM).
-
Add 100 µL of the 2X this compound stock solution to the appropriate wells to achieve a final 1X concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for different durations (e.g., 24, 48, 72, 96 hours).
-
-
Cell Viability Assessment (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration for each time point.
-
Determine the IC50 value at the optimal treatment duration that shows a clear dose-dependent inhibition.
-
Protocol 2: Assessing the Effect of this compound on Downstream Signaling via Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the determined optimal duration. Include a vehicle control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK and the loading control.
-
Visualizations
Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal this compound treatment.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. ascopubs.org [ascopubs.org]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-Ras Inhibitors and Degraders
Disclaimer: The following information is a general guide for researchers working with K-Ras inhibitors and degraders. The term "K-Ras-IN-1" did not yield specific results in the literature search, suggesting it may not be a standard nomenclature. The guidance provided here is based on general principles for small molecule inhibitors and degraders targeting the K-Ras protein.
Frequently Asked Questions (FAQs)
Q1: My K-Ras inhibitor/degrader appears to be losing activity in my cell culture media over time. What could be the cause?
A1: Several factors can contribute to the loss of activity of small molecules in cell culture media. These include:
-
Chemical Instability: The compound may be inherently unstable in aqueous solutions at physiological pH and temperature, leading to degradation. Some molecules are sensitive to pH changes that can occur in culture media.
-
Enzymatic Degradation: Components in the serum supplement of the media (e.g., esterases, proteases) can metabolize and inactivate the compound.
-
Adsorption: The compound may adsorb to the surface of plasticware (flasks, plates, tubes), reducing its effective concentration in the media.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
Q2: How can I assess the stability of my K-Ras targeting compound in my experimental conditions?
A2: You can perform a stability assay. A common method involves incubating the compound in the cell culture media of your choice (with and without serum) at 37°C. Samples are collected at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining.
Q3: What are some general tips for handling and storing K-Ras inhibitors and degraders to maintain their stability?
A3: To ensure the stability and efficacy of your K-Ras targeting compounds, follow these general guidelines:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.
-
Solvents: Use high-quality, anhydrous solvents (e.g., DMSO, ethanol) to prepare stock solutions.
-
Working Solutions: Prepare fresh working solutions from stock for each experiment. If you need to store working solutions, do so for a limited time at 4°C and protect from light.
-
Media Preparation: Add the compound to the cell culture media immediately before treating the cells.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of your compound in the specific media and conditions you are using. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Serum Variability | If using serum, be aware that lot-to-lot variability can affect experimental outcomes. Test new serum lots before use in critical experiments. |
Problem 2: Low or no observable activity of the compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability | As mentioned above, assess the stability of your compound. Consider using serum-free media for short-term experiments if serum components are suspected to cause degradation. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration. |
| Cell Line Resistance | The chosen cell line may not be sensitive to the compound's mechanism of action. Ensure your cell line has the appropriate K-Ras mutation and is dependent on the K-Ras signaling pathway. |
| Poor Cellular Uptake | The compound may not be efficiently entering the cells. While difficult to assess without specific assays, you can try different incubation times. |
Quantitative Data Summary
The stability of a K-Ras targeting compound can vary significantly based on the experimental conditions. Below are example tables summarizing hypothetical stability data for a generic K-Ras inhibitor.
Table 1: Stability of a Generic K-Ras Inhibitor in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 4 | 88 | 85 | 96 |
| 8 | 75 | 70 | 92 |
| 24 | 40 | 35 | 85 |
Table 2: Effect of pH on the Stability of a Generic K-Ras Inhibitor in Aqueous Buffer at 37°C
| Time (hours) | pH 6.5 (% Remaining) | pH 7.4 (% Remaining) | pH 8.0 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 85 |
| 4 | 92 | 88 | 60 |
| 8 | 85 | 75 | 40 |
| 24 | 60 | 40 | 15 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
Objective: To determine the stability of a K-Ras inhibitor or degrader in cell culture media over time.
Materials:
-
K-Ras targeting compound
-
Cell culture media (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for analysis (e.g., acetonitrile, water with formic acid)
Methodology:
-
Prepare a stock solution of the K-Ras targeting compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into pre-warmed cell culture media (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Immediately after mixing, take a sample for the 0-hour time point.
-
Incubate the remaining media at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Store all samples at -80°C until analysis.
-
For analysis, precipitate proteins from the media samples (e.g., by adding cold acetonitrile), centrifuge, and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the intact compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.
Visualizations
Technical Support Center: K-Ras Inhibitor Cytotoxicity in Non-Cancerous Cell Lines
General Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during the assessment of K-Ras inhibitor cytotoxicity in non-cancerous cell lines using common colorimetric or fluorometric assays like MTT, XTT, WST-1, or resazurin.
| Issue | Potential Cause | Recommended Solution |
| High background in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality culture medium and reagents. Ensure all solutions are sterile-filtered.[1] |
| Microbial contamination. | Inspect cultures for any signs of bacterial or fungal contamination. Discard contaminated materials and decontaminate incubators and biosafety cabinets.[2] | |
| Intrinsic color of the test compound. | Run a parallel plate with the compound in cell-free media to measure its absorbance/fluorescence and subtract this from the experimental values. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.[3] |
| "Edge effect" in 96-well plates. | To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[3] | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for reagent additions. | |
| Low signal or poor dynamic range | Insufficient cell number. | Optimize cell seeding density to ensure the signal is within the linear range of the assay.[4] |
| Suboptimal incubation time with the assay reagent. | Titrate the incubation time for the specific cell line and assay to achieve a robust signal without reaching saturation.[5][6][7] | |
| Cell detachment. | Handle plates gently, especially during media changes and reagent additions, to avoid detaching adherent cells.[3] | |
| Unexpectedly high or low cytotoxicity | Off-target effects of the inhibitor. | Review literature for known off-target effects of the K-Ras inhibitor class. Consider using a structurally unrelated inhibitor as a control. |
| Incorrect inhibitor concentration. | Verify the stock concentration and perform accurate serial dilutions. Protect stock solutions from light and repeated freeze-thaw cycles if necessary. | |
| Cell line-specific sensitivity. | Different non-cancerous cell lines can have varying sensitivities to cytotoxic agents. Test a panel of cell lines from different tissues of origin. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of K-Ras-IN-1 in non-cancerous cell lines?
A1: Currently, there is a lack of specific public data on the cytotoxicity of this compound in non-cancerous cell lines. However, for some pan-K-Ras inhibitors, which target both mutant and wild-type K-Ras, toxicity to normal tissues can be a concern, potentially limiting their use in vivo.[5][6] Therefore, it is crucial to experimentally determine the cytotoxic profile of any K-Ras inhibitor in relevant non-cancerous cell lines to assess its therapeutic window.
Q2: Why am I observing cytotoxicity in non-cancerous cells with a K-Ras inhibitor?
A2: While K-Ras inhibitors are often designed to target mutated forms of the protein found in cancer cells, several factors can lead to cytotoxicity in non-cancerous cells:
-
Pan-Inhibition: Some inhibitors, particularly pan-K-Ras inhibitors, can affect the function of wild-type K-Ras, which plays essential roles in normal cell signaling pathways regulating growth, proliferation, and survival.[8][9][10]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides K-Ras, leading to unintended toxicity.[8] These off-target effects can vary depending on the inhibitor's chemical structure and the proteome of the cell line.
-
Cellular Stress Response: Inhibition of K-Ras signaling, even transiently, can induce cellular stress responses that may lead to apoptosis or cell cycle arrest in certain non-cancerous cell types.
Q3: What are the essential controls for a cytotoxicity experiment with a K-Ras inhibitor?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the K-Ras inhibitor. This accounts for any cytotoxic effects of the solvent itself.
-
Untreated Control: Cells cultured in media alone, representing 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to confirm that the assay can detect cell death.
-
No-Cell Control (Blank): Wells containing only media and the assay reagent to determine the background signal.
Q4: How do I choose the appropriate non-cancerous cell lines for my study?
A4: The choice of cell lines should be guided by the intended application of the K-Ras inhibitor. Consider using:
-
Cell lines from tissues known to be affected by K-Ras-driven cancers: For example, normal lung epithelial cells (e.g., BEAS-2B) or pancreatic ductal epithelial cells (e.g., HPDE).
-
Cell lines relevant to potential off-target toxicities: Such as hepatocytes (e.g., HepG2), renal proximal tubule epithelial cells (e.g., HK-2), or cardiomyocytes to assess liver, kidney, and heart toxicity, respectively.
-
A diverse panel of cell lines: Using multiple non-cancerous cell lines from different origins can provide a broader understanding of the inhibitor's safety profile.
Q5: My K-Ras inhibitor shows no cytotoxicity in a particular non-cancerous cell line. Does this mean it is completely safe for normal tissues?
Illustrative Cytotoxicity Data
The following table presents a hypothetical summary of the cytotoxic effects of a generic pan-K-Ras inhibitor on various non-cancerous cell lines after a 72-hour exposure, as determined by a resazurin-based viability assay. This data is for illustrative purposes only.
| Cell Line | Tissue of Origin | IC50 (µM) |
| BEAS-2B | Bronchial Epithelium | > 50 |
| MRC-5 | Lung Fibroblast | 25.3 |
| HEK293 | Embryonic Kidney | 15.8 |
| HepG2 | Liver | 32.1 |
| HUVEC | Umbilical Vein Endothelium | 18.5 |
Experimental Protocols
Detailed Protocol for Resazurin-Based Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered and protected from light).[6]
-
Opaque-walled 96-well cell culture plates.[6]
-
Complete cell culture medium.
-
K-Ras inhibitor stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader with 560 nm excitation and 590 nm emission filters.[6]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the K-Ras inhibitor in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the media from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
K-Ras Signaling Pathway
Caption: Canonical K-Ras signaling pathway and the point of inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming K-Ras-IN-1 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro resistance to K-Ras-IN-1 and other KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other covalent KRAS G12C inhibitors?
A1: this compound and similar inhibitors are allele-specific, covalent inhibitors that target the KRAS G12C mutant protein.[1] These inhibitors bind to the cysteine residue at position 12, which is unique to this mutant, and lock the protein in an inactive, GDP-bound state.[1][2] This prevents the subsequent activation of downstream pro-proliferative signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways.[3][4]
Q2: My KRAS G12C mutant cell line is showing reduced sensitivity to the inhibitor over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can occur through various mechanisms:
-
On-target secondary mutations: The emergence of new mutations in the KRAS gene can prevent the inhibitor from binding effectively.[3][5]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS G12C. This often involves the reactivation of the MAPK pathway through upstream or downstream components, or the activation of parallel pathways like the PI3K/AKT/mTOR pathway.[6][7][8]
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs such as EGFR, MET, or FGFR can reactivate the RAS-MAPK pathway.[6][7]
-
Histologic transformation: In some cases, cells may undergo a change in their fundamental type, for example, from an adenocarcinoma to a squamous cell carcinoma phenotype, rendering them less dependent on the original oncogenic driver.[5][6]
-
Amplification of the KRAS G12C allele: An increase in the number of copies of the mutant KRAS gene can lead to higher levels of the target protein, overwhelming the inhibitor.[6][9]
Q3: Are there strategies to prevent or overcome this resistance in my in vitro experiments?
A3: Yes, several strategies are being explored, primarily involving combination therapies to target resistance pathways. Promising approaches include co-treatment with:
-
SHP2 inhibitors: These agents can block the signaling from RTKs to RAS, thereby preventing the reactivation of the MAPK pathway and increasing the population of the inactive, GDP-bound KRAS G12C that the inhibitor targets.[10][11][12]
-
SOS1 inhibitors: By inhibiting the guanine nucleotide exchange factor SOS1, these compounds prevent the loading of GTP onto RAS, thus keeping it in the inactive state and enhancing the efficacy of the KRAS G12C inhibitor.[13][14][15]
-
mTOR inhibitors: If resistance is mediated by the activation of the PI3K/AKT/mTOR pathway, co-treatment with an mTOR inhibitor can be effective.[8][16][17]
-
MEK inhibitors: Direct inhibition of the downstream kinase MEK can counteract the reactivation of the MAPK pathway.[7][18][19]
-
EGFR inhibitors: In specific contexts, such as colorectal cancer models, dual inhibition of EGFR and KRAS G12C has shown promise.[3][6]
Troubleshooting Guides
Problem 1: Decreased potency of KRAS G12C inhibitor in long-term cell culture.
Possible Cause: Development of acquired resistance through bypass signaling. A common mechanism is the reactivation of the MAPK pathway.[7]
Suggested Solution:
-
Confirm MAPK Pathway Reactivation:
-
Experiment: Western Blot analysis of key pathway components.
-
Protocol:
-
Treat your resistant cell line and the parental (sensitive) cell line with the KRAS G12C inhibitor at a relevant concentration (e.g., IC50 of the parental line) for 24 and 48 hours.
-
Prepare cell lysates and perform SDS-PAGE.
-
Probe membranes with antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK.
-
Expected Outcome: Resistant cells will likely show a rebound or sustained p-ERK and p-MEK signaling at later time points compared to the initial suppression seen in sensitive cells.[7]
-
-
-
Implement a Combination Therapy Strategy:
-
Experiment: Cell viability/proliferation assay with a combination of the KRAS G12C inhibitor and a SHP2 or SOS1 inhibitor.
-
Protocol:
-
Plate cells in 96-well plates.
-
Treat with a dose-response matrix of the KRAS G12C inhibitor and a SHP2 inhibitor (e.g., SHP099) or a SOS1 inhibitor (e.g., BI-3406).
-
After 72-96 hours, assess cell viability using a standard method like PrestoBlue or CellTiter-Glo.
-
Data Analysis: Calculate synergy scores (e.g., using the Bliss independence or Loewe additivity model) to determine if the combination is more effective than either single agent.
-
-
Problem 2: Intrinsic resistance to KRAS G12C inhibitors in a new cell line.
Possible Cause: Pre-existing activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, or co-occurring mutations (e.g., in KEAP1 or STK11).[15][20]
Suggested Solution:
-
Profile Key Signaling Pathways:
-
Experiment: Baseline characterization of signaling pathways by Western Blot.
-
Protocol:
-
Culture the cell line under normal growth conditions.
-
Prepare cell lysates and probe for key proteins in the MAPK and PI3K/AKT/mTOR pathways, including p-AKT, total AKT, p-S6, and total S6.
-
Expected Outcome: Intrinsically resistant cells may exhibit high basal levels of p-AKT and/or p-S6, indicating reliance on this pathway for survival.[21]
-
-
-
Test Combination with an mTOR Inhibitor:
-
Experiment: Synergistic growth inhibition with a combination of the KRAS G12C inhibitor and an mTOR inhibitor.
-
Protocol:
-
Perform a cell viability assay as described in the previous section, using a dose-response matrix of the KRAS G12C inhibitor and an mTOR inhibitor (e.g., everolimus/RAD001).[17][22]
-
Expected Outcome: A synergistic effect would suggest that dual pathway inhibition is necessary to suppress the growth of this cell line.
-
-
Data Presentation
Table 1: Example of Synergistic Effect of a KRAS G12C Inhibitor (G12Ci) with a SHP2 Inhibitor (SHP2i) on Cell Viability (% Inhibition)
| Concentration | G12Ci Alone | SHP2i Alone | G12Ci + SHP2i (Observed) | G12Ci + SHP2i (Expected - Bliss) | Synergy Score (Observed - Expected) |
| Low | 15% | 10% | 45% | 23.5% | 21.5 |
| Medium | 40% | 25% | 75% | 55% | 20 |
| High | 70% | 40% | 95% | 82% | 13 |
This table illustrates how to present data to demonstrate synergy. The "Expected - Bliss" column is calculated as (A+B) - (A*B), where A and B are the fractional inhibitions of the two drugs. A positive synergy score indicates a greater-than-additive effect.
Table 2: Effect of Combination Therapy on MAPK Pathway Reactivation (Relative p-ERK Levels)
| Treatment | 4 hours | 24 hours | 48 hours |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| KRAS G12C Inhibitor | 0.25 | 0.75 | 0.90 |
| KRAS G12C-I + SHP2-I | 0.10 | 0.15 | 0.20 |
This table shows a hypothetical scenario where the combination of a KRAS G12C inhibitor and a SHP2 inhibitor leads to sustained suppression of p-ERK, overcoming the rebound seen with the single agent.[7]
Visualizations
Caption: KRAS G12C signaling pathways and points of therapeutic intervention.
Caption: Troubleshooting workflow for in vitro KRAS G12C inhibitor resistance.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors – The Neel Lab [theneellab.com]
- 12. biorxiv.org [biorxiv.org]
- 13. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. doaj.org [doaj.org]
Interpreting K-Ras-IN-1 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing K-Ras inhibitors, with a focus on interpreting dose-response curves.
Frequently Asked Questions (FAQs)
1. What is a typical K-Ras-IN-1 dose-response curve expected to look like?
A typical dose-response curve for a K-Ras inhibitor in a sensitive cell line will be sigmoidal (S-shaped) when plotting cell viability (or another measure of effect) against the logarithm of the inhibitor concentration.[1] Key features include a top plateau of high cell viability at low inhibitor concentrations, a steep decline in viability as the concentration increases, and a bottom plateau of low cell viability at saturating concentrations.[1]
2. What is the mechanism of action of K-Ras inhibitors like this compound?
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling.[2][3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[2][3] Many K-Ras inhibitors, particularly those targeting the G12C mutation, are covalent inhibitors that bind to the mutant cysteine residue, locking the K-Ras protein in its inactive GDP-bound state.[4] This prevents the activation of downstream pro-proliferative signaling pathways such as the MAPK and PI3K/AKT pathways.[3][5][6]
3. How do I determine the IC50 value from my dose-response curve?
The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor at which 50% of the maximal inhibitory effect is observed.[1] It is a measure of the inhibitor's potency. To determine the IC50, you will need to fit your dose-response data to a nonlinear regression model, typically a four-parameter logistic (4PL) equation.[7] Graphing software such as GraphPad Prism or R can be used for this analysis.
4. How long should I treat my cells with a K-Ras inhibitor?
The optimal treatment duration can vary depending on the cell line, the specific inhibitor, and the experimental endpoint. For cell viability assays, a common treatment duration is 72 hours.[8] However, for mechanistic studies looking at downstream signaling pathways by western blot, shorter time points (e.g., 4, 24, 48 hours) may be more appropriate to observe the immediate effects on protein phosphorylation.[9][10] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Dose-Response Curve Shape
Symptom: The dose-response curve is not sigmoidal. It may be flat, U-shaped, or have a very shallow slope.
| Possible Cause | Suggested Solution |
| Cell line is resistant to the inhibitor. | - Confirm the K-Ras mutation status of your cell line. Many inhibitors are mutation-specific (e.g., G12C).- Test a wider range of inhibitor concentrations.- Consider that resistance can be intrinsic or acquired.[11][12] |
| Inhibitor is inactive or degraded. | - Use a fresh dilution of the inhibitor from a stock solution.- Store the inhibitor stock at the recommended temperature and protect it from light. |
| Incorrect assay setup. | - Ensure accurate serial dilutions of the inhibitor.- Verify the cell seeding density. Too many or too few cells can affect the results.- Check for and address any edge effects in the multi-well plate. |
| Off-target effects at high concentrations. | - A U-shaped or inverted U-shaped curve can indicate off-target toxicity or other complex biological responses.[13] Consider using a more specific inhibitor if available. |
Issue 2: High Variability Between Replicates
Symptom: There is a large standard deviation between replicate wells for the same inhibitor concentration.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before seeding.- Mix the cell suspension between pipetting into wells. |
| Pipetting errors. | - Use calibrated pipettes.- Be consistent with pipetting technique, especially with small volumes. |
| Edge effects in the plate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Cell clumping. | - Ensure complete dissociation of cells during harvesting.- Visually inspect wells after seeding to ensure even cell distribution. |
Issue 3: No Inhibition of Downstream Signaling (Western Blot)
Symptom: After treatment with the K-Ras inhibitor, there is no decrease in the phosphorylation of downstream targets like ERK (p-ERK) or AKT (p-AKT).
| Possible Cause | Suggested Solution |
| Suboptimal treatment time or dose. | - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing signaling inhibition.- Ensure the inhibitor concentration used is at or above the IC50 value determined from cell viability assays. |
| Rapid signaling rebound. | - Some cell lines exhibit a rapid rebound in MAPK signaling after initial inhibition.[4] Analyze earlier time points to capture the initial inhibitory effect. |
| Activation of alternative signaling pathways. | - K-Ras inhibition can sometimes lead to the activation of compensatory signaling pathways.[11] Consider probing for other signaling molecules or using combination therapies. |
| Antibody or western blot issues. | - Use validated phospho-specific antibodies.- Run appropriate controls, including untreated and vehicle-treated cells.- Ensure efficient protein transfer and use a sensitive detection reagent. |
Quantitative Data
Table 1: IC50 Values of Select K-Ras G12C Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | K-Ras Mutation | Treatment Duration | IC50 (nM) |
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | G12C | 72 hours | ~10 |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | G12C | Not Specified | ~5 |
| ARS-1620 | H358 | NSCLC | G12C | Not Specified | ~400 |
| MRTX1133 | AsPC-1 | Pancreatic | G12D | Not Specified | ~3.1 |
Note: IC50 values are approximate and can vary between experiments and laboratories. The data presented here is for illustrative purposes.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the K-Ras inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve.
-
Western Blot for p-ERK/ERK and p-AKT/AKT
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the K-Ras inhibitor at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability dose-response assay.
Caption: Troubleshooting logic for unexpected dose-response curve results.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. Ras pathway | Abcam [abcam.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of a mutant KRAS lung cancer cell line with polyisoprenylated cysteinyl amide inhibitors activates the MAPK pathway, inhibits cell migration and induces apoptosis | PLOS One [journals.plos.org]
- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of K-Ras-IN-1
Welcome to the technical support center for K-Ras-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the K-Ras protein. It functions by binding to a hydrophobic pocket on the K-Ras protein, which is normally occupied by Tyr-71 in the unbound state. This binding event prevents the interaction between K-Ras and Son of Sevenless (SOS), a crucial guanine nucleotide exchange factor (GEF). By blocking the K-Ras/SOS interaction, this compound inhibits the exchange of GDP for GTP, thereby locking K-Ras in its inactive, GDP-bound state and preventing downstream signaling.[1][2] This makes it a valuable tool for studying K-Ras-dependent signaling pathways in cancer and other diseases.
Q2: What are the known mutations of the K-Ras protein?
A2: The K-Ras protein is one of the most frequently mutated oncogenes in human cancers. Mutations most commonly occur at codons 12, 13, and 61. Some of the most prevalent mutations include G12D, G12V, and G13D. The specific mutation can influence the biochemical properties of the K-Ras protein and its interaction with downstream effectors.
Q3: What are the primary causes of batch-to-batch variability with this compound?
A3: While specific data on this compound batch variability is limited in publicly available resources, general sources of variability for synthetic small molecules can include:
-
Purity: The presence of impurities or byproducts from the chemical synthesis process can affect the compound's activity.
-
Solubility: Incomplete solubilization can lead to a lower effective concentration in your experiments.
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Weighing and Dilution Errors: Inaccurate measurement of the compound can lead to significant variations in concentration.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year, or at -20°C for up to 1 month. When stored at -80°C, it is recommended to use it within 2 years.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Batch-to-batch variability of this compound | 1. Qualify new batches: Before starting a new series of experiments, test the new lot alongside a previously validated lot to ensure comparable activity. 2. Review Certificate of Analysis (CoA): Check the purity and other quality control parameters provided by the supplier. 3. Standardize compound handling: Ensure consistent preparation of stock and working solutions. |
| Cell-based assay variability | 1. Cell passage number: Use cells within a consistent and low passage number range. 2. Cell density: Optimize and maintain a consistent cell seeding density. 3. Edge effects in plates: Avoid using the outer wells of microplates, as they are more prone to evaporation.[3] | |
| Inaccurate pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Low or no inhibitory effect observed | Compound degradation | 1. Check storage conditions: Ensure the compound has been stored correctly. 2. Prepare fresh solutions: If in doubt, prepare fresh stock and working solutions from the powder. |
| Poor solubility | 1. Use fresh, high-quality DMSO: Moisture-absorbing DMSO can reduce solubility.[2] 2. Ensure complete dissolution: Vortex thoroughly and visually inspect for any precipitate before use. 3. Consider alternative formulation: For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be necessary.[2] | |
| Incorrect experimental setup | 1. Verify cell line sensitivity: Confirm that the cell line used is dependent on the K-Ras signaling pathway. 2. Check treatment duration: The inhibitory effect may be time-dependent. | |
| High background or off-target effects | Compound impurities | 1. Check purity on CoA: If purity is lower than expected, consider purchasing a higher purity lot. 2. Test a different batch: Compare results with a different lot number. |
| High compound concentration | Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. | |
| DMSO toxicity | Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) and that vehicle controls are included in all experiments. | |
| Inconsistent Western blot results for downstream signaling (e.g., p-ERK) | Variability in sample preparation | 1. Consistent lysis buffer: Use the same lysis buffer with fresh protease and phosphatase inhibitors for all samples. 2. Accurate protein quantification: Perform a reliable protein concentration assay (e.g., BCA) to ensure equal loading. |
| Variability in Western blot procedure | 1. Consistent transfer: Ensure complete and even transfer of proteins to the membrane. 2. Antibody quality: Use validated antibodies and test new antibody lots. 3. Stripping and re-probing: If stripping and re-probing for total and phosphorylated proteins, ensure the stripping is complete without significant protein loss.[4] | |
| Timing of cell lysis | The phosphorylation state of signaling proteins can be transient. Lyse cells at the optimal time point after treatment. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Western Blot for K-Ras Downstream Signaling (p-ERK)
This protocol outlines the steps to analyze the phosphorylation status of ERK (a downstream effector of K-Ras) following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% Tris-glycine gel) and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the membrane can be stripped of the first set of antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and beta-mercaptoethanol) for 15-30 minutes at room temperature.[4]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps using a primary antibody against total ERK.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
-
Visualizations
K-Ras Signaling Pathway
Caption: K-Ras signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluating a New Batch of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
K-Ras-IN-1 impact on cell cycle progression
Disclaimer: The information provided here is based on the general understanding of K-Ras signaling and the effects of K-Ras inhibitors on cell cycle progression. As "K-Ras-IN-1" is not a widely documented specific inhibitor, this guide is intended to be a representative resource for researchers working with similar compounds targeting the K-Ras pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on cell cycle progression?
A1: K-Ras is a critical signaling protein that promotes cell proliferation by driving cells through the G1/S phase checkpoint of the cell cycle[1][2]. Inhibition of K-Ras, and consequently its downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT, is expected to cause a cell cycle arrest, primarily in the G1 phase[3][4][5]. This arrest is typically mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p27Kip1 and the downregulation of G1 cyclins, such as cyclin D1[3][6].
Q2: How does this compound mechanistically lead to G1 cell cycle arrest?
A2: Activated K-Ras promotes the expression and stability of cyclin D1, which then complexes with CDK4/6 to phosphorylate the retinoblastoma protein (pRb)[6][7]. Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry. This compound, by inhibiting K-Ras, is expected to disrupt this cascade. This leads to reduced cyclin D1 levels, hypo-phosphorylation of pRb, and the continued sequestration of E2F, thus preventing the G1-to-S phase transition[3][8]. Additionally, K-Ras inhibition can lead to the stabilization of CKI p27, which further inhibits CDK2 activity[3].
Q3: In which cell lines is this compound expected to be most effective at inducing cell cycle arrest?
A3: The efficacy of a K-Ras inhibitor is most pronounced in cancer cell lines harboring activating KRAS mutations (e.g., G12C, G12D, G13D) and that are dependent on K-Ras signaling for their proliferation and survival[9][10]. The specific genetic context of the cell line, including the status of other tumor suppressor genes and oncogenes, can influence the cellular response to K-Ras inhibition[10].
Q4: What are the key downstream biomarkers to monitor to confirm the effect of this compound on the cell cycle?
A4: To confirm the on-target effect of this compound on cell cycle machinery, it is recommended to monitor the following protein levels via Western blot:
-
Phospho-ERK (p-ERK) and Phospho-AKT (p-AKT): As direct downstream effectors of K-Ras signaling, a decrease in their phosphorylation is an early indicator of target engagement[11].
-
Cyclin D1: A key regulator of the G1/S transition, its levels are expected to decrease following K-Ras inhibition[7].
-
Phospho-Rb (p-Rb): As a downstream target of the Cyclin D1-CDK4/6 complex, its phosphorylation should be reduced[3].
-
p27Kip1: This CDK inhibitor is often stabilized upon K-Ras inhibition, leading to its accumulation[3].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in cell cycle distribution after this compound treatment. | 1. Inactive Compound: The inhibitor may have degraded. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Cell Line Resistance: The cell line may not be dependent on K-Ras signaling for proliferation. 4. Short Treatment Duration: The incubation time may be insufficient to observe a cell cycle arrest. | 1. Use a fresh aliquot of the inhibitor. 2. Perform a dose-response curve to determine the optimal concentration (e.g., 10 nM to 10 µM). 3. Verify the KRAS mutation status of your cell line. Test the inhibitor on a known K-Ras dependent cell line as a positive control. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High levels of cell death observed instead of cell cycle arrest. | 1. High Inhibitor Concentration: The concentration used may be cytotoxic. 2. "Oncogene Addiction": The cell line may be highly dependent on K-Ras for survival, leading to apoptosis upon its inhibition. | 1. Lower the concentration of this compound used. 2. This may be an expected outcome in certain cell lines. Confirm apoptosis using assays like Annexin V staining or caspase-3 cleavage. |
| Inconsistent results between experiments. | 1. Variable Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cell cycle status. 2. Inconsistent Drug Preparation: Errors in serial dilutions or improper storage of the compound. | 1. Maintain consistent cell culture practices. Ensure cells are in the exponential growth phase at the start of the experiment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Unexpected changes in the expression of cell cycle proteins. | 1. Off-Target Effects: The inhibitor may be affecting other kinases or signaling pathways. 2. Cellular Compensation Mechanisms: Cells may activate alternative pathways to bypass the K-Ras inhibition. | 1. Consult the manufacturer's data for any known off-target effects. 2. Investigate the activation of parallel signaling pathways (e.g., via phosphoproteomics) that might be compensating for the loss of K-Ras signaling. |
Data Presentation
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in a KRAS-Mutant Cell Line (e.g., HCT-116)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound (100 nM) | 68.5 ± 3.5 | 15.3 ± 2.0 | 16.2 ± 1.7 |
| This compound (500 nM) | 75.1 ± 2.8 | 10.2 ± 1.3 | 14.7 ± 1.5 |
Table 2: Hypothetical Relative Protein Expression Changes Following this compound Treatment (24h)
| Protein | Fold Change vs. Vehicle (100 nM this compound) | Fold Change vs. Vehicle (500 nM this compound) |
| p-ERK (T202/Y204) | 0.35 | 0.15 |
| Cyclin D1 | 0.40 | 0.20 |
| p-Rb (S780) | 0.50 | 0.30 |
| p27Kip1 | 2.5 | 3.8 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvest: Aspirate the media and wash the cells with ice-cold PBS. Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle-Related Proteins
-
Cell Lysis: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, Cyclin D1, p-Rb, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Mandatory Visualizations
Caption: K-Ras signaling pathway and its impact on the G1/S cell cycle transition.
Caption: Experimental workflow for assessing the impact of this compound on cell cycle.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 6. The double dealing of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1 expression in KRAS mutant non-small cell lung cancer—old wine into new skins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-KRAS Inhibitors for Researchers
A Note on K-Ras-IN-1: Extensive searches of scientific literature and public databases did not yield specific information on a pan-KRAS inhibitor designated "this compound." This guide will therefore focus on a comparative analysis of other well-documented pan-KRAS inhibitors, providing researchers with a valuable resource for selecting appropriate tool compounds and understanding the current landscape of pan-KRAS inhibition.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein, and its mutations are implicated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[3][4] Activating mutations in KRAS lock the protein in a constitutively active state, driving oncogenesis.[1][3] While mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical success, pan-KRAS inhibitors that target multiple KRAS mutants offer the potential for broader therapeutic applications.[5][6]
This guide provides a detailed comparison of prominent pan-KRAS inhibitors, focusing on their mechanism of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
Pan-KRAS Inhibitor Performance: A Comparative Analysis
The following tables summarize the quantitative data for several key pan-KRAS inhibitors, offering a side-by-side comparison of their performance in various assays.
| Inhibitor | Mechanism of Action | Binding Affinity (KD) | Targeted KRAS State | Reference |
| BI-2852 | Binds to the Switch I/II pocket | 740 nM (for KRAS G12D) | GDP and GTP-bound | Not specified |
| BI-2493 | Pan-KRAS inhibitor | Data not available | Not specified | [7] |
| Daraxonrasib (RMC-6236) | Non-covalent, forms a tri-complex with cyclophilin A and KRAS | Data not available | GTP-bound ("ON" state) | [8] |
| BI-2865 | Non-covalent pan-KRAS inhibitor | Data not available | GDP-bound ("OFF" state) | [6] |
| Inhibitor | Cellular IC50/EC50 | Cell Line(s) | Effect on Downstream Signaling | Reference |
| BI-2852 | EC50 of 5.8 µM (pERK inhibition) | NCI-H358 | Inhibition of pERK | Not specified |
| BI-2493 | Potent antitumor activity in vitro and in vivo | Pancreatic cancer models | Confirmed RAS pathway inhibition | [7] |
| Daraxonrasib (RMC-6236) | Selectively attenuates proliferation of KRAS mutant cells | HOS-143B (KRAS G12S) | Inhibits AKT/ETS1 signaling | [8][9] |
| BI-2865 | More potent in KRAS G12C, followed by G12D, G12V, and G12R/Q61X | 39 cancer cell lines | Inhibited KRAS activation and downstream signaling | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of pan-KRAS inhibitors.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the KRAS protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11]
Protocol:
-
Sample Preparation: Dialyze the purified KRAS protein and the inhibitor against the same buffer to minimize buffer mismatch heats.[12] A typical buffer is 25 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4. Determine the precise concentrations of the protein and inhibitor spectrophotometrically.
-
Instrument Setup: Set the experimental temperature, typically at 20°C or 25°C.[12] The reference cell is filled with the dialysis buffer.
-
Loading: Load the KRAS protein into the sample cell (typically at a concentration of 10 µM) and the inhibitor into the injection syringe (typically at a concentration of 120 µM).[13]
-
Titration: Perform a series of small injections (e.g., 2 µL) of the inhibitor into the sample cell.[12] The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
AlphaScreen Assay for KRAS-Effector Interaction
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between KRAS and its downstream effectors, such as RAF1.[14][15]
Protocol:
-
Reagent Preparation: Use tagged proteins, for example, GST-tagged KRAS and His-tagged RAF1-RBD (RAS-binding domain). Prepare a dilution series of the test inhibitor.
-
Assay Reaction: In a 384-well plate, incubate the tagged proteins with the inhibitor for a defined period (e.g., 1 hour) at room temperature.[16]
-
Bead Addition: Add Glutathione Donor beads and Nickel Chelate Acceptor beads.
-
Incubation: Incubate the plate in the dark for a further period (e.g., 2 hours) to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the extent of the KRAS-RAF1 interaction.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
pERK Western Blot for Downstream Signaling Inhibition
This assay measures the phosphorylation of ERK (Extracellular signal-regulated kinase), a key downstream effector of the KRAS signaling pathway, to assess the cellular activity of the inhibitor.[17]
Protocol:
-
Cell Culture and Treatment: Seed cancer cells with a known KRAS mutation in culture plates and allow them to adhere. Treat the cells with a dilution series of the pan-KRAS inhibitor for a specified time (e.g., 4 hours).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% milk or BSA and then incubate with a primary antibody against phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK or a loading control like GAPDH.
Cell Viability Assay
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to determine the anti-proliferative effect of pan-KRAS inhibitors on cancer cell lines.[19]
Protocol (CellTiter-Glo):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor and incubate for a specified period (e.g., 72 hours).[20][21]
-
Reagent Addition: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[20]
-
Signal Measurement: Measure the luminescence using a plate reader.[20]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.
Visualizing KRAS Signaling and Experimental Workflow
To better understand the context of pan-KRAS inhibition, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified KRAS signaling pathway and points of pan-KRAS inhibition.
Caption: General experimental workflow for pan-KRAS inhibitor characterization.
References
- 1. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 7. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. Daraxonrasib, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Khan Academy [khanacademy.org]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. wjpls.org [wjpls.org]
- 21. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-Ras G12C Inhibitors: ARS-1620 vs. Early-Generation Compounds
A new wave of targeted therapies is offering hope in the fight against KRAS-mutant cancers, long considered undruggable. This guide provides a detailed comparison of the second-generation K-Ras G12C inhibitor, ARS-1620, with the general class of early-generation or hypothetical K-Ras inhibitors, referred to here as K-Ras-IN-1. This analysis is intended for researchers, scientists, and drug development professionals to highlight the advancements in potency, selectivity, and in vivo efficacy that have marked the progress in this critical area of oncology research.
Executive Summary
ARS-1620 represents a significant leap forward in the direct inhibition of the K-Ras G12C mutant protein. Compared to early-generation inhibitors, ARS-1620 exhibits substantially improved biochemical and cellular potency, leading to pronounced anti-tumor activity in preclinical models. This guide will dissect the quantitative differences in their efficacy, delve into the experimental methodologies used for their evaluation, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the efficacy of a representative early-generation K-Ras G12C inhibitor (this compound) and ARS-1620.
| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | In Vivo Model | Tumor Growth Inhibition | Reference |
| This compound (Hypothetical) | K-Ras G12C | >10 µM | >10 µM | N/A | Minimal | General Knowledge |
| ARS-1620 | K-Ras G12C | ~1 µM (GTP-KRAS) | ~0.1 µM (pERK inhibition) | H358 Xenograft | Significant Regression | [1] |
| Inhibitor | Cell Line (KRAS G12C) | Assay | IC50 | Reference |
| ARS-1620 | NCI-H358 | pERK Inhibition | 120 nM | [1] |
| ARS-1620 | MIA PaCa-2 | pERK Inhibition | ~0.03 µM (AMG-510, a successor) | [2] |
Mechanism of Action
Both this compound (as a representative early inhibitor) and ARS-1620 are designed to covalently bind to the mutant cysteine-12 residue of the K-Ras G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the oncogenic signaling cascade.[3] The key difference lies in the efficiency and stability of this interaction, with ARS-1620 demonstrating a significantly higher reaction rate and forming a more stable covalent bond.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted K-Ras signaling pathway and a general workflow for evaluating K-Ras inhibitors.
Experimental Protocols
A comprehensive evaluation of K-Ras inhibitors involves a multi-tiered approach, progressing from biochemical assays to cellular and finally in vivo models.
Biochemical Assays
-
Objective: To determine the direct inhibitory activity of the compound on the target protein.
-
Methodology:
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the binding of the inhibitor to K-Ras G12C by detecting changes in the FRET signal between a fluorescently labeled K-Ras protein and a labeled antibody or binding partner.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay quantifies the disruption of the K-Ras/effector protein interaction (e.g., K-Ras/c-Raf) in the presence of an inhibitor.
-
Cellular Assays
-
Objective: To assess the inhibitor's activity in a biological context, measuring its effect on downstream signaling and cell viability.
-
Methodology:
-
Western Blotting for Phosphorylated ERK (pERK): K-Ras G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with varying concentrations of the inhibitor. Cell lysates are then subjected to western blotting to detect the levels of pERK, a key downstream marker of K-Ras pathway activation. A decrease in pERK levels indicates target engagement and pathway inhibition.
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): Cancer cell lines harboring the K-Ras G12C mutation are incubated with the inhibitor for a set period (e.g., 72 hours). Cell viability is then measured to determine the inhibitor's cytotoxic or cytostatic effects and to calculate the IC50 value.
-
In Vivo Models
-
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the inhibitor in a living organism.
-
Methodology:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cells with the K-Ras G12C mutation are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor or vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with K-Ras G12C-mutant cancers are implanted into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors. Efficacy is assessed similarly to CDX models.
-
Conclusion
The development of ARS-1620 marks a pivotal moment in the quest to target K-Ras-driven cancers. Its superior efficacy over earlier-generation inhibitors, as demonstrated by robust in vitro and in vivo data, has paved the way for even more potent and clinically advanced molecules like sotorasib and adagrasib. The experimental framework outlined in this guide provides a standardized approach for the continued evaluation and comparison of novel K-Ras inhibitors, which will be crucial for the development of next-generation therapies to combat these challenging malignancies.
References
A Comparative Guide: K-Ras-IN-1 versus Adagrasib in KRAS G12C Mutant Cells
In the landscape of targeted cancer therapy, the development of inhibitors for the notoriously challenging KRAS G12C mutation has marked a significant breakthrough. Among the compounds that have emerged, adagrasib (MRTX849) has advanced to clinical use, while K-Ras-IN-1 remains a key tool for preclinical research. This guide provides an objective comparison of their performance in KRAS G12C mutant cells, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
Adagrasib (MRTX849) is an orally bioavailable, potent, and selective covalent inhibitor of KRAS G12C.[1][2] It has undergone extensive preclinical and clinical evaluation, culminating in its approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[3] Adagrasib has demonstrated significant anti-tumor activity in various tumor models harboring the KRAS G12C mutation.[4]
This compound is also a covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein. It serves as a valuable research tool for studying the biological consequences of KRAS G12C inhibition. While it is a well-characterized compound in the scientific literature, comprehensive public data on its performance across a wide range of cell lines and in vivo models is less extensive compared to clinically advanced drugs like adagrasib.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Both this compound and adagrasib share a common mechanism of action. They are designed to specifically and irreversibly bind to the mutant cysteine at position 12 of the KRAS protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the oncogenic signaling cascade.
References
A Comparative Guide to Validating K-Ras Target Engagement in Cells: Featuring K-Ras-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of K-Ras-IN-1 with other prominent K-Ras inhibitors, focusing on the validation of target engagement in cellular environments. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify complex signaling pathways and experimental workflows. Our aim is to equip researchers with the necessary information to make informed decisions when selecting and evaluating K-Ras inhibitors.
Introduction to K-Ras Inhibition
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, making it a critical target for therapeutic intervention. The development of small molecule inhibitors that directly target mutant K-Ras has been a significant breakthrough in oncology. This guide focuses on this compound and compares its cellular target engagement with two clinically approved inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849).
K-Ras Signaling Pathway
K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state.[2][3] In its active form, K-Ras binds to and activates downstream effector proteins, most notably RAF kinases (ARAF, BRAF, CRAF), which in turn activate the MEK-ERK signaling cascade (MAPK pathway).[4] This pathway plays a central role in cell proliferation and survival. Another key downstream pathway regulated by K-Ras is the PI3K-AKT-mTOR pathway, which is crucial for cell growth and metabolism.[4] Oncogenic mutations in K-Ras, such as G12C, lock the protein in a constitutively active state, leading to uncontrolled cell signaling and tumor growth.
Figure 1: Simplified K-Ras Signaling Pathway.
Comparison of K-Ras Inhibitors
| Inhibitor | Target | Mechanism of Action |
| This compound | K-Ras (mutant specificities to be confirmed by user's experimental data) | Binds to K-Ras, mechanism of downstream signaling inhibition to be determined. |
| Sotorasib (AMG 510) | K-Ras G12C | Covalently binds to the cysteine residue of the G12C mutant, locking it in an inactive GDP-bound state.[5] |
| Adagrasib (MRTX849) | K-Ras G12C | Covalently and irreversibly binds to the cysteine 12 of GDP-bound KRAS G12C, inhibiting its signaling.[6] |
Validating Target Engagement in Cells
Several biophysical and cell-based assays are employed to confirm that a compound directly binds to its intended target within a cellular context. This section details three widely used methods for validating K-Ras target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[7] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target is added (the energy acceptor).[5] When the tracer binds to the fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, from which the IC50 (half-maximal inhibitory concentration) can be determined.
Figure 2: NanoBRET™ Target Engagement Assay Workflow.
Experimental Protocol: NanoBRET™ K-Ras Target Engagement Assay
-
Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc®-K-Ras fusion protein into a 384-well plate.[8]
-
Tracer Addition: Pre-treat the cells with a specific NanoBRET™ K-Ras tracer.[7]
-
Compound Treatment: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a no-compound control.[8]
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[8]
-
Detection: Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.[8]
-
Measurement: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.[8]
-
Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the compound concentration to determine the IC50.[8]
Comparative Data (Illustrative)
| Compound | Target | NanoBRET™ IC50 (nM) |
| This compound | K-Ras | User to provide data |
| Sotorasib (AMG 510) | K-Ras G12C | ~8.9[9] |
| Adagrasib (MRTX849) | K-Ras G12C | Data not readily available in direct comparison format |
| BI-2852 (Reference) | K-Ras | 422.1[7] |
| MRTX1133 (Reference) | K-Ras G12D | 0.35[10] |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a physiological context without requiring modification of the compound or the target protein.[11] The principle is based on the ligand-induced thermal stabilization of a protein.[12] When a compound binds to its target protein, the protein's melting temperature (Tm) increases. In a typical CETSA® experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or other immunoassays.[1][12] An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.
Experimental Protocol: CETSA® for K-Ras Target Engagement
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or a vehicle control for a defined period (e.g., 1-3 hours).[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 67.5°C in 2.5°C increments) for 3 minutes using a thermal cycler.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[13]
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of K-Ras using Western blotting or an AlphaLISA®-based assay.[1][14]
-
Analysis: Plot the amount of soluble K-Ras as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement. An isothermal dose-response format can be used to determine the EC50.[12]
Comparative Data (Illustrative)
| Compound | Target | CETSA® Thermal Shift (ΔTm) | CETSA® EC50 (µM) |
| This compound | K-Ras | User to provide data | User to provide data |
| Sotorasib (AMG 510) | K-Ras G12C | Stabilizes K-Ras G12C[15] | Data not readily available in direct comparison format |
| Adagrasib (MRTX849) | K-Ras G12C | Stabilizes K-Ras G12C[16] | Data not readily available in direct comparison format |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust, homogeneous alternative for studying protein-protein interactions and can be adapted for competition binding assays.[17] For K-Ras, a common application is to measure the interaction between active, GTP-bound K-Ras and the Ras-binding domain (RBD) of its effector, RAF1.[17] In a competition assay, a test compound that binds to K-Ras and prevents its interaction with RAF1-RBD will disrupt the FRET signal.
Figure 4: TR-FRET K-Ras/RAF1 Interaction Assay Workflow.
Experimental Protocol: K-Ras/RAF1-RBD TR-FRET Competition Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified, active (GTP-bound) K-Ras labeled with a donor fluorophore (e.g., Terbium) and the RAF1-RBD labeled with an acceptor fluorophore (e.g., a fluorescent dye).[17]
-
Compound Addition: Dispense the test compound (e.g., this compound) at various concentrations into a 384-well plate.
-
Reaction Initiation: Add the K-Ras/RAF1-RBD reaction mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[18]
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 for the disruption of the K-Ras/RAF1 interaction.[3]
Comparative Data (Illustrative)
| Compound | Target Interaction | TR-FRET IC50 (nM) |
| This compound | K-Ras/RAF1 | User to provide data |
| Sotorasib (AMG 510) | K-Ras G12C/RAF1 | Inhibits downstream signaling, direct interaction IC50 not readily available |
| Adagrasib (MRTX849) | K-Ras G12C/RAF1 | Inhibits downstream signaling, direct interaction IC50 not readily available |
| BBO-8956 (Reference) | K-Ras G12C/RAF1 | 57 (with GppNHp)[19] |
Conclusion
Validating the direct engagement of a small molecule inhibitor with its target inside living cells is a critical step in drug discovery. The assays described in this guide—NanoBRET™, CETSA®, and TR-FRET—provide robust and complementary methods for confirming the cellular activity of K-Ras inhibitors like this compound. By comparing the performance of this compound to established inhibitors such as Sotorasib and Adagrasib using these quantitative techniques, researchers can gain a comprehensive understanding of its potency and mechanism of action, thereby guiding further development efforts. The provided protocols and illustrative data serve as a foundation for designing and interpreting these essential experiments.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.com]
- 8. eubopen.org [eubopen.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CETSA [cetsa.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of the K-Ras Inhibitor BI-2852
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and inhibitory activity of the K-Ras inhibitor BI-2852 against various GTPases. The data presented herein is compiled from publicly available experimental results to offer an objective performance benchmark against other relevant GTP-binding proteins.
Executive Summary
BI-2852 is a potent, cell-permeable, and reversible inhibitor of K-Ras that binds to the switch I/II pocket, a region critical for the interaction with effector proteins.[1][2][3][4] This mechanism of action allows BI-2852 to inhibit both the active (GTP-bound) and inactive (GDP-bound) conformations of K-Ras.[3][5] The available data demonstrates that BI-2852 exhibits a degree of selectivity for K-Ras, particularly the oncogenic G12D mutant, over its wild-type form. Furthermore, it shows comparable activity against other Ras isoforms, H-Ras and N-Ras, but its activity against other families of GTPases, such as the Rho family, is not extensively documented in the public domain.
Data Presentation: BI-2852 Selectivity Profile
The following tables summarize the quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of BI-2852 against a panel of GTPases.
Table 1: Binding Affinity (Kd) of BI-2852 for Ras Isoforms
| GTPase | Mutant | Kd (nM) | Assay |
| K-Ras | G12D | 740 | Isothermal Titration Calorimetry (ITC) |
| K-Ras | Wild-Type | 7500 | Isothermal Titration Calorimetry (ITC) |
Data sourced from Boehringer Ingelheim's opnMe portal.[5]
Table 2: Inhibitory Activity (IC50) of BI-2852 against K-Ras:Effector Interactions
| Target Interaction | IC50 (nM) | Assay |
| K-Ras(G12D):SOS1 | 490 | AlphaScreen |
| K-Ras(G12D):CRAF | 770 | Not Specified |
| K-Ras(G12D):PI3Kα | 500 | Not Specified |
Data sourced from Boehringer Ingelheim's opnMe portal.[5]
Table 3: Selectivity of BI-2852 against other GTPases
| GTPase Family | GTPase | Activity/Binding | Notes |
| Ras | H-Ras, N-Ras | Binds with similar affinity to K-Ras(G12D) | Quantitative Kd or IC50 values are not specified in the available literature. |
| Rho | RhoA, Rac1, Cdc42 | Data not publicly available | No published studies were identified that specifically tested BI-2852 against members of the Rho family of GTPases. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.
Protocol Outline:
-
Sample Preparation: The target protein (e.g., K-Ras) is placed in the sample cell of the calorimeter, and the ligand (e.g., BI-2852) is loaded into a syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: The ligand is injected in small aliquots into the sample cell containing the protein.
-
Heat Measurement: The heat released or absorbed during the interaction is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a microplate format.
Protocol Outline:
-
Reagent Preparation: Two types of beads, Donor and Acceptor beads, are coated with molecules that can bind to the interacting partners. For a K-Ras:SOS1 interaction assay, one might use a streptavidin-coated Donor bead to bind a biotinylated anti-tag antibody that recognizes tagged K-Ras, and a nickel chelate Acceptor bead to bind a His-tagged SOS1.
-
Interaction: The interacting proteins (K-Ras and SOS1) and the inhibitor (BI-2852) are incubated together.
-
Bead Addition: The Donor and Acceptor beads are added to the mixture. If K-Ras and SOS1 interact, they bring the beads into close proximity.
-
Signal Generation: Upon illumination at 680 nm, the Donor bead generates singlet oxygen, which can diffuse to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The strength of the signal is proportional to the extent of the protein-protein interaction.
-
Data Analysis: A decrease in the AlphaScreen signal in the presence of the inhibitor indicates disruption of the protein-protein interaction, from which an IC50 value can be calculated.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a fluorescence-based assay technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement of fluorescence.
Protocol Outline:
-
Reagent Preparation: Two interacting partners (e.g., K-Ras and SOS1) are labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665), respectively, often via tagged proteins and labeled anti-tag antibodies.[6][7][8]
-
Interaction: The labeled proteins are incubated with the test compound (inhibitor).
-
FRET: If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.
-
Signal Detection: The emission from both the donor and acceptor fluorophores is measured after a time delay. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: A decrease in the HTRF ratio in the presence of an inhibitor indicates disruption of the interaction, allowing for the determination of an IC50 value.
Visualizations
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway and the point of inhibition by BI-2852.
Experimental Workflow for Inhibitor Screening
Caption: General experimental workflow for determining the selectivity profile of a K-Ras inhibitor.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
Cross-Validation of K-Ras Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of various K-Ras inhibitors across different cancer cell lines. The data presented here, summarized from multiple studies, offers insights into the differential sensitivity of cancer cells to K-Ras inhibition and serves as a valuable resource for researchers in oncology and drug discovery. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are included to facilitate a comprehensive understanding.
Comparative Activity of K-Ras Inhibitors
The efficacy of K-Ras inhibitors can vary significantly depending on the specific KRAS mutation and the genetic background of the cancer cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent K-Ras inhibitors in a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | G12C | Not Specified | [1] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | G12C | 0.005 | [1] |
| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.010 | [1] |
| Adagrasib (MRTX849) | SW837 | Colorectal Cancer | G12C | 0.020 | [1] |
| Adagrasib (MRTX849) | H2122 | Non-Small Cell Lung Cancer | G12C | 0.150 | [1] |
| JQ1 | DV90 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [2] |
| JQ1 | H1373 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [2] |
| I-BET762 | DV90 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [2] |
| I-BET762 | H1373 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [2] |
| Krukovine | H460 | Non-Small Cell Lung Cancer | KRAS-mutated | 9.80 (72h) | [3] |
| Krukovine | A549 | Non-Small Cell Lung Cancer | KRAS-mutated | 8.40 (72h) | [3] |
| Krukovine | H460 | Non-Small Cell Lung Cancer | KRAS-mutated | 19.89 (48h) | [3] |
| Krukovine | A549 | Non-Small Cell Lung Cancer | KRAS-mutated | 13.69 (48h) | [3] |
Understanding the K-Ras Signaling Pathway and Inhibitor Action
The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival.[4][5] Mutations in the KRAS gene can lock the protein in a perpetually "on" state, leading to uncontrolled cell division and tumorigenesis.[4] K-Ras inhibitors are designed to specifically target these mutated proteins. For instance, G12C inhibitors covalently bind to the mutant cysteine residue, locking the K-Ras protein in an inactive state and thereby blocking downstream signaling.[4]
Caption: The K-Ras signaling pathway and the mechanism of K-Ras inhibitors.
Experimental Protocols
Accurate assessment of K-Ras inhibitor activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the K-Ras inhibitor (e.g., krukovine) for 48 or 72 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
This technique is used to assess the effect of K-Ras inhibition on downstream signaling pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT.
-
Cell Lysis: Treat cells with the K-Ras inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of K-Ras, ERK, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment.
Experimental Workflow for K-Ras Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel K-Ras inhibitor.
Caption: A standard workflow for the preclinical assessment of K-Ras inhibitors.
This guide provides a foundational understanding of the comparative efficacy of K-Ras inhibitors and the methodologies used for their evaluation. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. KRAS - Wikipedia [en.wikipedia.org]
K-Ras Inhibition and MEK Inhibition: A Synergistic Strategy to Combat KRAS-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted therapies against KRAS-driven cancers has been a long-standing challenge in oncology. The recent emergence of specific KRAS inhibitors, such as those targeting the G12C mutation, has opened new avenues for treatment. However, intrinsic and acquired resistance mechanisms often limit the efficacy of monotherapy. A promising strategy to overcome these limitations is the combination of KRAS inhibitors with inhibitors of downstream effectors in the mitogen-activated protein kinase (MAPK) pathway, such as MEK inhibitors. This guide provides a comprehensive comparison of the synergistic effects of combining a KRAS G12C inhibitor with a MEK inhibitor, supported by experimental data and detailed protocols.
The Rationale for Synergy: Overcoming Feedback Reactivation
KRAS is a central node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1] KRAS G12C inhibitors, such as adagrasib (MRTX849), covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[2] This leads to the initial suppression of downstream signaling.
However, cancer cells can adapt to this inhibition through feedback mechanisms. Inhibition of the MAPK pathway can lead to the reactivation of upstream signaling, including wild-type RAS, which can then re-stimulate the pathway and promote cell survival.[3] By simultaneously targeting both KRAS G12C and MEK, this feedback loop can be more effectively suppressed, leading to a more profound and durable inhibition of the MAPK pathway and enhanced anti-tumor activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of combining a KRAS G12C inhibitor (adagrasib) with a MEK inhibitor (selumetinib).
Table 1: Cell Viability and Synergy Scores
| Cell Line | Treatment | IC50 (µM) | Bliss Synergy Score |
| HCC44 (NSCLC, KRAS G12C) | Adagrasib | >10 (Resistant) | N/A |
| Selumetinib | ~1 | N/A | |
| Adagrasib + Selumetinib | Not Reported | 15.8 (Synergistic)[5] |
NSCLC: Non-Small Cell Lung Cancer. A Bliss synergy score greater than 0 indicates a synergistic interaction between the two drugs.[5]
Table 2: Apoptosis Induction (Representative Data)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Change vs. Control |
| SW1573 (NSCLC, KRAS G12C) | Control | 5% | 1.0 |
| Adagrasib (1 µM) | 8% | 1.6 | |
| Abemaciclib (1 µM) | 10% | 2.0 | |
| Adagrasib + Abemaciclib | 25% | 5.0 [6] |
Note: This data for adagrasib in combination with the CDK4/6 inhibitor abemaciclib is presented as a strong indicator of the pro-apoptotic potential of adagrasib combinations. Similar increases in apoptosis are expected with MEK inhibitor combinations.[6]
Table 3: MAPK Pathway Inhibition (Representative Western Blot Quantification)
| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| Control | 1.00 |
| Adagrasib | 0.45 |
| Selumetinib | 0.30 |
| Adagrasib + Selumetinib | 0.05 |
This table represents the expected outcome of a western blot analysis, demonstrating a more profound inhibition of ERK phosphorylation with the combination therapy.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for assessing drug synergy.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Synergy Assessment.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., HCC44)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Adagrasib (MRTX849)
-
Selumetinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.[4]
-
Prepare serial dilutions of adagrasib and selumetinib in complete growth medium.
-
Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is calculated using methods such as the Bliss independence model or the Chou-Talalay method.[5][7]
Apoptosis (Annexin V) Assay
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
KRAS G12C mutant cancer cell line
-
Adagrasib
-
Selumetinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with adagrasib, selumetinib, or the combination for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot for p-ERK and Total ERK
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.
Materials:
-
KRAS G12C mutant cancer cell line
-
Adagrasib
-
Selumetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with adagrasib, selumetinib, or the combination for 2-24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Conclusion
The combination of a KRAS G12C inhibitor like adagrasib with a MEK inhibitor like selumetinib represents a rational and effective therapeutic strategy for KRAS-mutant cancers. The preclinical data strongly support the synergistic nature of this combination, which leads to enhanced inhibition of cell viability, increased apoptosis, and more profound suppression of the MAPK signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this and other combination therapies targeting the KRAS pathway. As our understanding of the complex signaling networks in cancer deepens, such combination approaches will be crucial in developing more durable and effective treatments for patients with KRAS-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic induction of apoptosis in A549 cells by dihydroartemisinin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenformin enhances the therapeutic effect of selumetinib in KRAS-mutant non-small cell lung cancer irrespective of LKB1 status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trametinib sensitizes KRAS-mutant lung adenocarcinoma tumors to PD-1/PD-L1 axis blockade via Id1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking K-Ras-IN-1 Against Clinical KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a pivotal signaling molecule that, when mutated, can drive the growth of numerous cancers. For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface. The recent development of inhibitors targeting specific KRAS mutations has marked a significant breakthrough in oncology. This guide provides a comparative analysis of K-Ras-IN-1, a pan-KRAS inhibitor, against two clinically approved KRAS G12C inhibitors, Sotorasib and Adagrasib.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ fundamentally different strategies to counteract the effects of oncogenic KRAS. This compound functions as a pan-KRAS inhibitor by disrupting a key protein-protein interaction necessary for KRAS activation. In contrast, Sotorasib and Adagrasib are mutation-specific covalent inhibitors that target the KRAS G12C mutation.
This compound: A Pan-KRAS Inhibitor
This compound is an inhibitor that prevents the activation of KRAS by occupying the binding site of Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF).[1] By blocking the interaction between SOS and KRAS, this compound inhibits the exchange of GDP for GTP, a critical step in KRAS activation.[1] This mechanism is not dependent on a specific KRAS mutation, suggesting that this compound could have broader activity against various KRAS-driven cancers.
Sotorasib and Adagrasib: Covalent KRAS G12C Inhibitors
Sotorasib and Adagrasib are first-in-class drugs that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways that drive cell proliferation.[2] Their mechanism of action is highly specific to cancers harboring the KRAS G12C mutation.
Biochemical and Cellular Potency
The following table summarizes the available biochemical and cellular potency data for this compound, Sotorasib, and Adagrasib. It is important to note that the data for this compound is sourced from a chemical supplier and may not have undergone the same rigorous peer-review process as the data for the clinical inhibitors. A significant discrepancy exists in the reported binding affinity and inhibitory concentrations for this compound, highlighting the need for independent verification.
| Inhibitor | Target(s) | Biochemical Potency (IC50) | Cellular Potency (EC50) | Source |
| This compound | Pan-KRAS (SOS1 interaction) | 12.4 nM (KRAS G12C in Ba/F3 cells), 1.3 nM (KRAS G12D in Ba/F3 cells) | Not Available | BOC Sciences[] |
| Binding affinity (Kd) of 1.3-2 mM for GDP-bound K-Ras (G12D) | MedchemExpress[1] | |||
| Sotorasib | KRAS G12C | Not extensively reported in public domain | Potent low nanomolar range in various cell lines | Various Preclinical Studies |
| Adagrasib | KRAS G12C | Not extensively reported in public domain | Potent low nanomolar range in various cell lines | Various Preclinical Studies |
Clinical Efficacy
Sotorasib and Adagrasib have undergone extensive clinical trials and have received regulatory approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). No clinical data is currently available for this compound.
| Inhibitor | Clinical Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase 2) | Pretreated KRAS G12C NSCLC | 40.7% | 6.3 months | 12.5 months |
| Adagrasib | KRYSTAL-1 (Phase 2) | Pretreated KRAS G12C NSCLC | 42.9% | 6.5 months | 12.6 months |
Experimental Protocols
To facilitate a direct and standardized comparison of these inhibitors, detailed protocols for key experiments are provided below.
Experimental Workflow Diagram
Biochemical Assay: Nucleotide Exchange Assay (HTRF-based)
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.
Materials:
-
Recombinant KRAS protein (e.g., KRAS G12C)
-
Recombinant SOS1 protein (catalytic domain)
-
GDP
-
Fluorescently labeled GTP (e.g., GTP-DY-647)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a solution of KRAS protein pre-loaded with GDP.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the KRAS-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate the IC50 value by fitting the dose-response curve.
Cellular Assay: Cell Proliferation (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of cancer cell lines harboring specific KRAS mutations.
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358 for KRAS G12C)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the EC50 value from the dose-response curve.
Cellular Assay: Western Blot for Downstream Signaling
This method assesses the inhibitor's ability to block the KRAS signaling pathway by measuring the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
KRAS mutant cancer cell line
-
Complete cell culture medium
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of signaling inhibition.
Conclusion
The landscape of KRAS-targeted therapies is rapidly evolving. While covalent inhibitors like Sotorasib and Adagrasib have demonstrated significant clinical success for patients with KRAS G12C-mutated cancers, their efficacy is limited to this specific mutation. Pan-KRAS inhibitors, such as this compound, offer a promising alternative strategy by targeting the general mechanism of KRAS activation. However, the preclinical data for this compound is currently limited and requires further validation. The experimental protocols provided in this guide offer a framework for a rigorous head-to-head comparison to elucidate the relative strengths and weaknesses of these different inhibitory approaches. Such studies will be crucial in guiding the future development of more effective and broadly applicable KRAS-targeted therapies.
References
Validating K-Ras Inhibitor Efficacy: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of novel K-Ras inhibitors is paramount. This guide provides a comparative overview of essential orthogonal assays, utilizing the pan-K-Ras inhibitor BI-2852 and the K-RasG12C specific inhibitors Adagrasib and Sotorasib as case studies. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of validation studies.
The relentless pursuit of effective cancer therapies has identified the K-Ras oncogene as a critical, albeit challenging, target. The development of small molecule inhibitors against K-Ras, particularly the G12C mutant, has marked a significant breakthrough. However, to confidently advance these candidates through the drug discovery pipeline, a comprehensive validation of their on-target activity and downstream cellular effects is essential. This is achieved through a suite of orthogonal assays, each providing a distinct line of evidence to build a robust understanding of the inhibitor's mechanism.
This guide will delve into the biochemical and cell-based assays crucial for characterizing K-Ras inhibitors. We will compare the performance of BI-2852, a pan-inhibitor that binds to the switch I/II pocket of K-Ras, with Adagrasib (MRTX849) and Sotorasib (AMG 510), two covalent inhibitors that specifically target the K-RasG12C mutation.
Comparative Analysis of K-Ras Inhibitors
To objectively assess the performance of these inhibitors, a panel of biochemical and cellular assays is employed. The data summarized below highlights their distinct profiles in terms of binding affinity, inhibition of protein-protein interactions, and impact on downstream signaling and cell viability.
| Biochemical Assays | BI-2852 (pan-K-Ras) | Adagrasib (K-RasG12C) | Sotorasib (K-RasG12C) |
| Target | K-Ras (Switch I/II Pocket) | K-RasG12C | K-RasG12C |
| Binding Affinity (KD) | 740 nM (to K-RasG12D)[1][2] | Not explicitly found | Not explicitly found |
| SOS1 Interaction IC50 | 490 nM[1][2] | Not applicable | Not applicable |
| cRAF Interaction IC50 | 770 nM[1][2] | Not applicable | Not applicable |
| PI3Kα Interaction IC50 | 500 nM[1][2] | Not applicable | Not applicable |
| Cellular Assays | BI-2852 (pan-K-Ras) | Adagrasib (K-RasG12C) | Sotorasib (K-RasG12C) |
| Cell Line(s) | NCI-H358 (K-RasG12C) | MIA PaCa-2 (K-RasG12C), NCI-H358 (K-RasG12C) | NCI-H358 (K-RasG12C) |
| pERK Inhibition EC50 | 5.8 µM[1][2] | Not explicitly found | Not explicitly found |
| Cell Viability IC50 | 6.7 µM (soft agar)[3] | 10 - 973 nM (2D) | Not explicitly found |
Key Orthogonal Assays and Experimental Protocols
A multi-faceted approach employing both biochemical and cell-based assays is critical for a thorough validation of a K-Ras inhibitor's mechanism of action.
Biochemical Assays
These assays provide direct evidence of target engagement and inhibition of K-Ras activity in a controlled, cell-free environment.
1. K-Ras Binding Assays (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This competitive immunoassay measures the ability of a test compound to displace a fluorescently labeled ligand from the K-Ras protein. A decrease in the HTRF signal indicates that the compound is binding to K-Ras.
-
Protocol:
-
Dispense test compounds and controls into a 384-well low-volume white plate.
-
Add recombinant His-tagged K-Ras protein to each well.
-
Add a pre-mixed solution of Europium cryptate-labeled anti-His antibody and a red-fluorescently labeled GTP analog.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values for each compound.
-
2. K-Ras/Effector Protein-Protein Interaction (PPI) Assays (HTRF)
-
Principle: This assay measures the ability of an inhibitor to disrupt the interaction between K-Ras and its downstream effectors (e.g., cRAF) or its guanine nucleotide exchange factor (GEF), SOS1.
-
Protocol:
-
Dispense test compounds and controls into a 384-well low-volume white plate.
-
Add a mixture of tagged K-Ras (e.g., GST-tagged) and a tagged interactor protein (e.g., His-tagged cRAF-RBD).
-
Add a pre-mixed solution of HTRF detection reagents (e.g., anti-GST-Europium cryptate and anti-His-d2).
-
Incubate the plate at room temperature.
-
Read the HTRF signal. A decrease in signal indicates disruption of the protein-protein interaction.
-
Calculate IC50 values.
-
Cell-Based Assays
These assays confirm that the inhibitor can access its target in a cellular context and exert the desired biological effect.
1. Target Engagement Assays
-
Principle: These assays confirm that the inhibitor binds to K-Ras within intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET™ measures the proximity of a fluorescently tagged inhibitor to a NanoLuc® luciferase-tagged target protein.
-
Protocol (Conceptual CETSA):
-
Treat cells with the test compound or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for the presence of soluble K-Ras using Western blotting or ELISA. An increase in the melting temperature of K-Ras in the presence of the compound indicates target engagement.
-
2. Downstream Signaling Assays (Phospho-ERK)
-
Principle: As K-Ras is an upstream regulator of the MAPK pathway, a key validation step is to measure the inhibitor's effect on the phosphorylation of downstream kinases, particularly ERK (pERK). This can be assessed by Western blotting or HTRF.
-
Protocol (Western Blot for pERK):
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the K-Ras inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p44/42 MAPK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities to determine the relative levels of pERK.
-
3. Cell Viability Assays
-
Principle: These assays determine the functional consequence of K-Ras inhibition on cancer cell proliferation and survival.
-
Protocol:
-
Seed K-Ras mutant cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of the K-Ras inhibitor.
-
Incubate for a period of time (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence and calculate the IC50 value, which is the concentration of inhibitor that reduces cell viability by 50%.
-
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: K-Ras Signaling Pathway and Points of Inhibition.
Caption: Workflow of Orthogonal Assays for K-Ras Inhibitor Validation.
By employing a combination of these orthogonal assays, researchers can build a comprehensive and compelling data package to validate the mechanism of action of novel K-Ras inhibitors, thereby de-risking their progression towards clinical development.
References
Assessing the Potential for Acquired Resistance to K-Ras-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting oncogenic K-Ras, long considered an "undruggable" target, has marked a significant breakthrough in cancer therapy. However, as with other targeted therapies, the emergence of acquired resistance poses a significant clinical challenge. This guide provides a comparative assessment of the potential for acquired resistance to a hypothetical novel K-Ras inhibitor, K-Ras-IN-1, drawing parallels with the well-documented resistance mechanisms observed with clinically approved and investigational K-Ras inhibitors.
Introduction to K-Ras and the Challenge of Acquired Resistance
The K-Ras protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene, particularly at codons 12, 13, and 61, lock the protein in a constitutively active "on" state, driving tumorigenesis in a significant fraction of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3][4][5]
The recent success of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, has validated K-Ras as a druggable target.[3][6] However, clinical experience has shown that while many patients initially respond to these therapies, most eventually develop acquired resistance, leading to disease progression.[7] Understanding the mechanisms of resistance is therefore critical for the development of next-generation inhibitors and effective combination strategies.
This compound: A Hypothetical Novel K-Ras Inhibitor
For the purpose of this guide, we will consider This compound as a novel, covalent inhibitor targeting the KRAS G12C mutation. Its mechanism of action is presumed to be similar to that of sotorasib and adagrasib, involving the formation of a covalent bond with the cysteine residue of the G12C mutant protein, thereby locking it in an inactive, GDP-bound state.[6]
Comparative Analysis of Acquired Resistance Mechanisms
Acquired resistance to K-Ras inhibitors can be broadly categorized into two main types: on-target resistance, which involves alterations to the K-Ras protein itself, and off-target resistance, which involves the activation of bypass signaling pathways.[8][9]
On-Target Resistance Mechanisms
On-target resistance mechanisms directly affect the interaction between the inhibitor and the K-Ras G12C protein. These include:
-
Secondary KRAS Mutations: New mutations can emerge in the KRAS gene that either prevent the inhibitor from binding or reactivate the protein despite the inhibitor's presence.[7][10] These can occur at various positions, including the switch-II pocket where covalent inhibitors bind.[10]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor at standard clinical doses.[7][9]
-
Mutations in other KRAS codons: The acquisition of new activating mutations in other codons of the same KRAS allele or in the wild-type allele can also drive resistance.[7]
Off-Target (Bypass) Resistance Mechanisms
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for K-Ras signaling to drive cell proliferation and survival. These include:
-
Activation of Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can reactivate the downstream MAPK and PI3K/AKT pathways.[11][12][13]
-
Alterations in Downstream Effectors: Activating mutations in downstream signaling molecules like BRAF, MAP2K1 (MEK1), and NRAS can also confer resistance.[7][10]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can lead to the reactivation of the RAS-MAPK and PI3K/AKT pathways, respectively.[7]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance and characteristics, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with different signaling dependencies and reduced sensitivity to the inhibitor.[7][10]
Data Presentation: Comparison of K-Ras Inhibitors
The following table summarizes key preclinical data for existing K-Ras G12C inhibitors, providing a benchmark against which a new compound like this compound would be evaluated.
| Inhibitor | Target | IC50 (nM) vs. KRAS G12C | Key Acquired Resistance Mechanisms Observed (Preclinical/Clinical) |
| Sotorasib (AMG 510) | KRAS G12C (covalent) | ~0.3 - 9.9 | Secondary KRAS mutations (Y96D/C, R68S, H95D/Q/R), KRAS G12C amplification, MET amplification, BRAF mutations.[7][11] |
| Adagrasib (MRTX849) | KRAS G12C (covalent) | ~0.5 - 5.0 | Secondary KRAS mutations (G12D/R/V, Q61H, R68S), KRAS G12C amplification, NRAS/BRAF mutations, MET amplification.[7][10] |
| MRTX1133 | KRAS G12D (non-covalent) | ~0.1 | Preclinical data on acquired resistance is emerging.[14] |
| RMC-6236 | Pan-RAS (ON state) | Varies by cell line | Preclinical data suggests activity against models with resistance to G12C inhibitors.[14] |
| This compound (Hypothetical) | KRAS G12C (covalent) | TBD | Expected to be susceptible to similar on- and off-target resistance mechanisms as sotorasib and adagrasib. |
Experimental Protocols for Assessing Acquired Resistance
To prospectively assess the potential for acquired resistance to this compound, a series of well-established experimental protocols can be employed.
Generation of Drug-Resistant Cell Lines
Objective: To generate cell line models of acquired resistance to this compound.
Methodology:
-
Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in the presence of this compound, starting at a concentration equivalent to the IC20 (the concentration that inhibits cell growth by 20%).
-
Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.[15]
-
Continue this dose escalation until the cells can proliferate in the presence of a high concentration of the inhibitor (typically >10-fold the initial IC50).
-
Isolate and expand single-cell clones from the resistant population to ensure a homogenous population for downstream analysis.[15]
Cell Viability Assays
Objective: To quantify the degree of resistance to this compound and other inhibitors.
Methodology:
-
Seed parental (sensitive) and resistant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound and comparator compounds (e.g., sotorasib, adagrasib).
-
After a 72-hour incubation, assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or CCK-8.[15]
-
Calculate the IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) for each cell line and compound. An increase in IC50 of more than three-fold in the resistant line is typically considered significant.[15]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation status of key signaling pathways in resistant cells.
Methodology:
-
Lyse parental and resistant cells, both at baseline and after treatment with this compound.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membranes with primary antibodies against key signaling proteins, including phosphorylated and total forms of KRAS, ERK, AKT, and upstream RTKs.
-
Use secondary antibodies conjugated to horseradish peroxidase for detection via chemiluminescence.
-
Persistent phosphorylation of ERK or AKT in the presence of this compound in resistant cells would indicate the activation of bypass pathways.
Genomic and Transcriptomic Analysis
Objective: To identify the genetic and transcriptional changes underlying resistance.
Methodology:
-
Extract genomic DNA and RNA from parental and resistant cell lines.
-
Perform next-generation sequencing (NGS) of the DNA to identify mutations, copy number variations, and gene fusions. Focus on genes known to be involved in K-Ras signaling and resistance (e.g., KRAS, NRAS, BRAF, MET, EGFR).
-
Perform RNA sequencing to analyze changes in gene expression profiles between sensitive and resistant cells, which can reveal the upregulation of bypass pathways.
Mandatory Visualizations
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of K-Ras-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of K-Ras-IN-1, a small molecule inhibitor used in cancer research. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific, comprehensive SDS for this compound is not publicly available, general safety protocols for potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal procedures, must wear the following standard laboratory PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Engineering Controls: Work with this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Disposal Workflow
The proper disposal of this compound involves a multi-step process to ensure that the compound and any contaminated materials are handled safely and in accordance with institutional and regulatory guidelines.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The following step-by-step guidance outlines the procedural plan for the disposal of this compound and associated waste materials.
Waste Identification and Segregation
Proper segregation of waste is the first and most critical step. Do not mix different types of chemical waste.
-
Solid Waste: This category includes:
-
Expired or unused this compound powder.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper).
-
-
Liquid Waste: This should be segregated based on the solvent:
-
Aqueous Waste: this compound dissolved in aqueous buffers.
-
Non-halogenated Organic Waste: this compound dissolved in solvents such as DMSO, ethanol, or methanol.
-
Halogenated Organic Waste: this compound dissolved in solvents such as dichloromethane or chloroform.
-
Waste Collection and Containerization
-
All waste must be collected in designated, leak-proof, and chemically compatible containers.
-
Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent, and the approximate concentration and volume.
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion and to prevent spills.
-
Keep waste containers securely closed except when adding waste.
Decontamination of Labware
-
Glassware and non-disposable equipment: These should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) to remove any residual this compound. The rinsate must be collected and disposed of as hazardous liquid waste. After the initial solvent rinse, wash the glassware with soap and water.
-
Work surfaces: Decontaminate benches and fume hood surfaces by wiping with a cloth dampened with 70% ethanol or another suitable disinfectant. Dispose of the wipe as solid hazardous waste.
Storage and Final Disposal
-
Store all this compound waste containers in a designated and properly ventilated satellite accumulation area away from general laboratory traffic.
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a certified hazardous waste management company.
-
Complete all required waste disposal forms accurately and retain a copy for your records.
Hazard and Disposal Summary
The following table summarizes key information regarding the hazards and disposal of this compound. This information is based on general knowledge of similar small molecule inhibitors in the absence of a specific SDS.
| Parameter | Information | Source/Comment |
| Chemical Name | This compound | |
| CAS Number | 84783-01-7 | |
| Primary Hazards | Likely to be harmful if swallowed. Potential for skin and eye irritation. The ecotoxicity of this compound is not well-documented, but it should be assumed to be harmful to aquatic life. | Based on general properties of similar research chemicals. |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves. | Standard laboratory practice for handling chemical compounds. |
| Solid Waste Disposal | Collect in a labeled, sealed container and dispose of through a certified hazardous waste contractor. | General laboratory waste guidelines. |
| Liquid Waste Disposal | Segregate by solvent (aqueous, non-halogenated organic, halogenated organic). Collect in labeled, sealed, and compatible containers for disposal by a certified hazardous waste contractor. | General laboratory waste guidelines. |
| Spill Cleanup | Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal as solid waste. For solid spills, carefully sweep to avoid creating dust and collect in a sealed container. Decontaminate the area with 70% ethanol. | Standard procedure for chemical spills. |
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
